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  • Product: 1-(Pyridin-2-ylamino)propan-2-ol
  • CAS: 115724-61-3

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(Pyridin-2-ylamino)propan-2-ol: An In-depth Technical Guide

Introduction 1-(Pyridin-2-ylamino)propan-2-ol is a molecule of significant interest in medicinal chemistry and drug development, belonging to the class of N-aryl propanolamines.[1] The structural elucidation and confirma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Pyridin-2-ylamino)propan-2-ol is a molecule of significant interest in medicinal chemistry and drug development, belonging to the class of N-aryl propanolamines.[1] The structural elucidation and confirmation of purity of such compounds are paramount for their advancement as potential therapeutic agents. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a powerful and non-destructive means to achieve a comprehensive molecular-level understanding.

This technical guide provides an in-depth analysis of the spectroscopic characterization of 1-(Pyridin-2-ylamino)propan-2-ol. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and experimental logic behind the spectral interpretation. We will delve into the intricacies of 1D and 2D NMR to unambiguously assign proton and carbon signals, and utilize IR spectroscopy to identify key functional groups, thereby providing a holistic view of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.

Theoretical Framework and Experimental Causality

The fundamental principle of NMR lies in the absorption of radiofrequency energy by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs energy, its chemical shift (δ), is highly sensitive to its local electronic environment. Electronegative atoms, for instance, deshield adjacent nuclei, causing them to resonate at a higher chemical shift (downfield).

The choice of NMR experiments is dictated by the desired level of structural detail. A standard characterization workflow begins with 1D ¹H and ¹³C NMR for an initial assessment of the proton and carbon frameworks. Subsequently, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, leading to an unambiguous assignment of all signals.[4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(Pyridin-2-ylamino)propan-2-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR Acquisition (COSY & HSQC): Acquire COSY and HSQC spectra to establish connectivity. These experiments provide correlation maps between coupled nuclei.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 1-(Pyridin-2-ylamino)propan-2-ol in CDCl₃ is detailed in the table below. The chemical shifts are estimated based on the analysis of similar structures, such as 2-aminopyridine and propan-2-ol.[6][7]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (Py)~8.0-8.2Doublet of doublets (dd)~5, ~11H
H-4 (Py)~7.3-7.5Triplet of doublets (td)~8, ~11H
H-3 (Py)~6.5-6.7Doublet (d)~81H
H-5 (Py)~6.4-6.6Triplet (t)~61H
NH~4.5-5.5Broad singlet-1H
CH (propanol)~3.9-4.1Multiplet (m)-1H
CH₂ (propanol)~3.2-3.4Multiplet (m)-2H
OH~2.0-3.0Broad singlet-1H
CH₃ (propanol)~1.1-1.3Doublet (d)~63H

Py = Pyridine ring

Causality of Chemical Shifts and Multiplicities:

  • Pyridine Protons: The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. H-6 is the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling constants reflect the ortho, meta, and para relationships between the protons.

  • Propanol Moiety: The methine proton (CH) is shifted downfield due to the adjacent hydroxyl and amino groups. The methyl group (CH₃) appears as a doublet due to coupling with the adjacent methine proton.

  • Exchangeable Protons: The NH and OH protons typically appear as broad singlets and their chemical shifts can be highly dependent on concentration and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted broadband proton-decoupled ¹³C NMR spectrum of 1-(Pyridin-2-ylamino)propan-2-ol is summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Py)~158-160
C-6 (Py)~147-149
C-4 (Py)~137-139
C-3 (Py)~112-114
C-5 (Py)~106-108
CH (propanol)~68-70
CH₂ (propanol)~50-52
CH₃ (propanol)~22-24

Py = Pyridine ring

Rationale for Carbon Chemical Shifts:

  • Pyridine Carbons: The carbon atom attached to the amino group (C-2) is significantly deshielded. The other pyridine carbons show a predictable pattern based on their position relative to the nitrogen atom and the amino substituent.[8]

  • Propanol Carbons: The carbon bearing the hydroxyl group (CH) is the most deshielded in the propanol chain.

2D NMR for Unambiguous Assignments
  • COSY (H-H Correlation): A COSY spectrum would reveal correlations between adjacent protons. For instance, a cross-peak would be observed between the CH proton and the CH₃ protons of the propanol moiety, confirming their connectivity.

  • HSQC (C-H Correlation): An HSQC spectrum correlates each proton with its directly attached carbon. This is invaluable for definitively assigning the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Theoretical Basis and Experimental Approach

The absorption of IR radiation leads to transitions between vibrational energy levels. The frequency of absorption is dependent on the bond strength and the masses of the bonded atoms. For instance, a C=O double bond is stronger than a C-C single bond and will therefore absorb at a higher frequency (wavenumber).

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument then automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data and Interpretation

The key IR absorption bands expected for 1-(Pyridin-2-ylamino)propan-2-ol are presented in the table below. These predictions are based on established correlation tables for characteristic functional group absorptions.[11][12][13]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3550-3200O-H stretch (H-bonded)Secondary AlcoholStrong, Broad
3400-3300N-H stretchSecondary AmineMedium
3100-3000C-H stretch (aromatic)Pyridine RingMedium
3000-2850C-H stretch (aliphatic)Propanol MoietyMedium-Strong
~1600, ~1580, ~1470, ~1430C=C and C=N stretchingPyridine RingMedium-Strong
1300-1000C-O stretchSecondary AlcoholStrong
1250-1350C-N stretchAryl AmineMedium-Strong

Interpretation of Key Absorption Bands:

  • O-H and N-H Stretching Region: The presence of a broad band in the 3550-3200 cm⁻¹ region is a strong indicator of the hydroxyl group involved in hydrogen bonding. A medium intensity peak around 3400-3300 cm⁻¹ would confirm the presence of the secondary amine N-H bond.

  • C-H Stretching: The region just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching, while the region just below 3000 cm⁻¹ is indicative of aliphatic C-H stretching.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole, including the C-O and C-N stretching vibrations. The strong absorption in the 1300-1000 cm⁻¹ range is a hallmark of the C-O bond in the alcohol.

Visualizing the Workflow and Data

To further clarify the logical flow of the spectroscopic analysis, the following diagrams are provided.

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY (H-H) H1_NMR->COSY HSQC HSQC (C-H) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Assignments Unambiguous Assignments COSY->Assignments HSQC->Assignments Structure Final Structure Confirmation Assignments->Structure Sample Sample Preparation Sample->H1_NMR Sample->C13_NMR

Caption: Workflow for NMR data acquisition and structural elucidation.

IR Functional Group Correlation

IR_Correlation Molecule 1-(Pyridin-2-ylamino)propan-2-ol -OH -NH- Pyridine Ring Aliphatic C-H IR_Regions IR Absorption Regions (cm⁻¹) 3550-3200 (broad) 3400-3300 ~1600-1430 3000-2850 Molecule:f0->IR_Regions:r0 O-H stretch Molecule:f1->IR_Regions:r1 N-H stretch Molecule:f2->IR_Regions:r2 C=C, C=N stretch Molecule:f3->IR_Regions:r3 C-H stretch

Caption: Correlation of functional groups with IR absorption bands.

Conclusion

The comprehensive spectroscopic characterization of 1-(Pyridin-2-ylamino)propan-2-ol through NMR and IR techniques provides a robust and definitive confirmation of its molecular structure. By systematically applying 1D and 2D NMR, every proton and carbon can be unambiguously assigned, while IR spectroscopy offers rapid verification of the key functional groups. This integrated approach, grounded in a solid understanding of the underlying principles, is indispensable for ensuring the identity and purity of compounds in the drug discovery and development pipeline.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Al-Ostath, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Kauppinen, R., & Laatikainen, R. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • UCLA Chemistry. IR Chart. [Link]

  • Facelli, J. C., et al. (1997). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... [Link]

  • WebSpectra. IR Absorption Table. [Link]

  • Chemical Synthesis Database. 1-pyridin-2-yl-propan-2-ol. [Link]

  • University of Regensburg. 13C NMR of 1-Propanol. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • NextSDS. 1-(pyridin-2-ylamino)propan-2-ol — Chemical Substance Information. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Harfenist, M., et al. (1993). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Klasinc, L., et al. (1982). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]

  • NIST. 2-Propanol, 1-amino-. [Link]

  • Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica. [Link]

  • Bluecrystal Chem-Union. 1-(Pyridin-2-ylmethylamino)propan-2-ol CAS NO.68892-16-0. [Link]

  • University of Calgary. Sample IR spectra. [Link]

  • Fausto, R., et al. (2000). Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Mary, Y. S., & Balachandran, V. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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Exploratory

Mechanism of Epoxide Ring-Opening with 2-Aminopyridine: A Comprehensive Technical Guide

Executive Summary The nucleophilic ring-opening of epoxides (aminolysis) is a foundational transformation in organic synthesis, yielding β -amino alcohols—privileged pharmacophores prevalent in beta-blockers, antimalaria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleophilic ring-opening of epoxides (aminolysis) is a foundational transformation in organic synthesis, yielding β -amino alcohols—privileged pharmacophores prevalent in beta-blockers, antimalarials, and chiral auxiliaries[1]. When utilizing 2-aminopyridine (2-AP) as the nucleophile, the reaction dynamics become uniquely complex. 2-AP is an ambidentate molecule, possessing both a highly nucleophilic exocyclic primary amine and a basic endocyclic pyridine nitrogen. This dual functionality allows 2-AP to act not only as a substrate for aminolysis but also as a highly effective bifunctional organocatalyst in processes like CO2​ fixation[2]. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging 2-AP in epoxide ring-opening workflows.

Chemical Causality: The Ambidentate Nature of 2-Aminopyridine

The success of epoxide ring-opening hinges on overcoming the activation energy barrier. Epoxides possess approximately 13 kcal/mol of ring strain, largely driven by angle and torsional strain[3],[4]. The relief of this strain is the thermodynamic driving force of the reaction.

In 2-AP, the exocyclic −NH2​ group acts as the primary nucleophilic center. Despite the electron-withdrawing nature of the pyridine ring, the primary amine is less sterically hindered than the endocyclic nitrogen. Furthermore, the pyridine nitrogen can participate in hydrogen bonding, acting as a Brønsted base to activate the epoxide oxygen or stabilize the developing alkoxide intermediate during the transition state[2].

Mechanistic Pathways and Regioselectivity

The regiochemical outcome of the epoxide ring-opening with 2-AP is strictly governed by the reaction microenvironment (pH and solvent).

Neutral or Basic Conditions (Steric Control): Under neutral or basic conditions, the reaction proceeds via a classic SN​2 mechanism[4]. The exocyclic amine of 2-AP attacks the less sterically hindered carbon of the epoxide[5]. The transition state involves simultaneous C-N bond formation and C-O bond cleavage. Because the nucleophile attacks from the backside of the C-O bond, the reaction is anti-stereospecific, yielding a trans- β -amino alcohol[6].

Acidic or Lewis Acid-Catalyzed Conditions (Electronic Control): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, transforming it into a superior leaving group[3]. This weakens the C-O bonds, and the transition state develops significant carbocationic character. The more substituted carbon atom is better equipped to stabilize this partial positive charge via hyperconjugation and inductive effects[5]. Consequently, the nucleophilic attack by 2-AP shifts to the more substituted carbon, mirroring the Markovnikov addition seen in halonium ion openings[3].

Mechanism Epoxide Epoxide Substrate Activation Activation (Lewis/Brønsted Acid) Epoxide->Activation Acidic Media Nucleophile 2-Aminopyridine (Nucleophile) Epoxide->Nucleophile Neutral/Basic Media SN1 Borderline SN1/SN2 (More Substituted C) Activation->SN1 Charge Stabilization SN2 SN2 Attack (Less Substituted C) Nucleophile->SN2 Exocyclic -NH2 Alkoxide Alkoxide Intermediate SN2->Alkoxide SN1->Alkoxide Product β-Amino Alcohol (Anti-Stereochemistry) Alkoxide->Product Proton Transfer

Mechanistic pathways of epoxide ring-opening by 2-aminopyridine under varying conditions.

2-Aminopyridine as a Bifunctional Organocatalyst

Beyond direct aminolysis, 2-AP has emerged as a potent organocatalyst. For instance, in the cycloaddition of CO2​ to terminal epoxides to form cyclic carbonates, 10 mol% of 2-AP can effectively catalyze the reaction at 60–85 °C under 1 MPa of CO2​ [2]. The mechanism involves the nucleophilic activation of CO2​ by the amine, forming a carbamate intermediate, which subsequently promotes the oxirane ring-opening.

Self-Validating Experimental Protocols

To ensure high reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints to verify intermediate success before proceeding.

Protocol A: Solvent-Free Aminolysis of Epoxides with 2-Aminopyridine

This green chemistry approach eliminates toxic solvents and accelerates reaction kinetics[1].

  • Substrate Preparation : In a dry, round-bottom flask, combine 1.0 equivalent of the epoxide substrate with 1.1 equivalents of 2-aminopyridine.

  • Reaction Initiation : Stir the neat mixture at 60 °C. Validation Check: The mixture should transition into a homogenous melt, confirming proper physical interaction.

  • Monitoring : Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) or GC-MS. The disappearance of the epoxide spot indicates completion (typically 2-4 hours).

  • Workup : Cool the mixture to room temperature. Add cold diethyl ether to precipitate the crude β -amino alcohol.

  • Purification & Characterization : Filter the precipitate and wash with cold ether. Validation Check: Confirm the regiochemistry via 1 H-NMR by identifying the characteristic shift of the methine proton adjacent to the hydroxyl group, and verify anti-stereochemistry via coupling constants ( J≈8−10 Hz for trans-axial protons).

Workflow Prep 1. Substrate Prep Equimolar Epoxide & 2-AP React 2. Reaction Solvent-free, 60°C Prep->React Monitor 3. Monitoring TLC / GC-MS React->Monitor Purify 4. Purification Filtration & Wash Monitor->Purify Analyze 5. Characterization NMR / HPLC Purify->Analyze

Step-by-step experimental workflow for the solvent-free aminolysis of epoxides.

Protocol B: 2-AP Catalyzed CO2​ Insertion into Epoxides
  • Reactor Setup : Charge a stainless-steel autoclave with the terminal epoxide and 10 mol% 2-aminopyridine[2].

  • Pressurization : Purge the reactor with CO2​ three times to remove atmospheric moisture/oxygen, then pressurize to 1 MPa[2].

  • Heating : Heat the vessel to 85 °C under continuous stirring for 12 hours.

  • Depressurization & Analysis : Cool the reactor to 0 °C before slowly venting the excess CO2​ . Analyze the crude mixture via HPLC to quantify cyclic carbonate yield.

Quantitative Data: Reaction Optimization

The following table summarizes the expected regioselectivity and yields based on established reaction conditions, serving as a benchmark for experimental design.

Epoxide SubstrateReagent / CatalystConditionsMajor RegioisomerYield (%)
Styrene Oxide2-Aminopyridine (Neat)60 °C, Solvent-freeAttack at less substituted C>85%
Propylene Oxide2-Aminopyridine + H2​SO4​ (cat.)25 °C, AqueousAttack at more substituted C~80%
Epichlorohydrin2-Aminopyridine (10 mol%) + CO2​ 85 °C, 1 MPa CO2​ Cyclic Carbonate Formation>90%
Cyclohexene Oxide2-Aminopyridine (Neat)80 °C, Solvent-freetrans-1,2-amino alcohol~88%

Conclusion

The aminolysis of epoxides using 2-aminopyridine is a versatile and mechanistically rich transformation. By understanding the causal relationship between the reaction microenvironment and the transition state electronics, researchers can precisely control the regiochemical outcome. Furthermore, the ambidentate nature of 2-AP elevates its utility from a simple nucleophile to a sophisticated organocatalyst, paving the way for greener, solvent-free synthesis and efficient carbon capture methodologies.

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Foundational

Solubility Profile of 1-(Pyridin-2-ylamino)propan-2-ol in Organic Solvents

An In-depth Technical Guide Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(Pyridin-2-ylamino)propan-2-ol, a representative heterocyclic compound, in a range of common organic solvents. We delve into the theoretical underpinnings of solubility, detailing the critical role of solute-solvent interactions. A robust, step-by-step protocol for equilibrium solubility determination via the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is presented. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure data integrity and reproducibility. While this document uses 1-(Pyridin-2-ylamino)propan-2-ol as a case study, the principles and methodologies are broadly applicable for researchers, scientists, and drug development professionals tasked with characterizing the solubility of novel chemical entities.

Introduction: The Criticality of Solubility Profiling

In the journey of a chemical entity from laboratory synthesis to a viable product, particularly in the pharmaceutical industry, its solubility characteristics are a pivotal determinant of its ultimate success. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, difficulties in formulation, and unreliable in vitro testing results.[1][2] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely a data-gathering exercise; it is a fundamental aspect of risk mitigation and rational process development.

This guide focuses on the organic solvent solubility profile of 1-(Pyridin-2-ylamino)propan-2-ol (Figure 1). The presence of a pyridine ring, a secondary amine, and a hydroxyl group imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for ionization, making its interaction with different solvents a subject of significant interest. A comprehensive solubility profile in organic solvents is essential for:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired crystalline form with high purity.

  • Process Chemistry: Understanding solubility dictates solvent choice for chemical reactions, extractions, and work-up procedures.

  • Pre-formulation Studies: For drug development, solubility in organic solvents can inform the selection of co-solvents, excipients, and delivery systems.[3]

  • Analytical Method Development: Choosing the right solvent is the first step in creating reliable analytical methods, such as for HPLC or spectroscopy.

This document will provide both the theoretical context and the practical, field-proven methodologies to establish a reliable solubility profile for 1-(Pyridin-2-ylamino)propan-2-ol, serving as a template for other novel compounds.

Figure 1: Chemical Structure of 1-(Pyridin-2-ylamino)propan-2-ol Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

Physicochemical Characterization of 1-(Pyridin-2-ylamino)propan-2-ol

A preliminary understanding of the physicochemical properties of a compound is essential for predicting and interpreting its solubility behavior. For 1-(Pyridin-2-ylamino)propan-2-ol, the key parameters are its acidity/basicity (pKa) and its lipophilicity (logP).

  • pKa (Predicted): The molecule possesses two main ionizable groups: the pyridine nitrogen and the secondary amine. The pyridine nitrogen is weakly basic. The secondary amine is also basic. The presence of these basic centers means the compound's solubility can be pH-dependent in aqueous or protic solvent systems.[4][5]

  • logP (Predicted): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value suggests a preference for non-polar environments. The predicted logP for a similar compound, 1-(pyridin-2-yl)propan-2-one, is 0.6, indicating a relatively balanced hydrophilic-lipophilic character.[6] The hydroxyl group in our target molecule would likely lower this value slightly, increasing its hydrophilicity.

These characteristics suggest that 1-(Pyridin-2-ylamino)propan-2-ol will exhibit varied solubility across a spectrum of organic solvents, driven by a combination of its hydrogen bonding capacity and overall polarity.

The Theoretical Framework of Solubility

Solubility is fundamentally a thermodynamic equilibrium process, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7] The process is governed by the Gibbs free energy of solution (ΔG_soln), which is a function of the enthalpy (ΔH_soln) and entropy (ΔS_soln) of solution.

A key principle guiding solubility is the adage "like dissolves like."[7] This means that solutes tend to dissolve in solvents with similar intermolecular forces.[8][9] The primary interactions at play between 1-(Pyridin-2-ylamino)propan-2-ol and organic solvents include:

  • Hydrogen Bonding: The -OH and -NH groups in the molecule can act as hydrogen bond donors, while the nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors. This is the most significant interaction in protic and polar aprotic solvents like alcohols, water, and acetone.

  • Dipole-Dipole Interactions: The molecule has a permanent dipole moment due to its polar functional groups. Polar solvents will interact favorably through these forces.[10]

  • Van der Waals Forces (London Dispersion Forces): These are weak, non-specific interactions present in all systems and are the dominant force in non-polar solvents like hydrocarbons.[10]

The interplay of these forces determines the overall solubility. For instance, in a polar protic solvent like methanol, strong hydrogen bonding between the solvent and the solute is expected to lead to high solubility. Conversely, in a non-polar solvent like heptane, where only weak van der Waals forces can be established, solubility is expected to be low.[8]

G cluster_0 Solubility Governing Factors Solute 1-(Pyridin-2-ylamino)propan-2-ol - H-bond donors (-OH, -NH) - H-bond acceptors (N, O) - Polar Interactions Solute-Solvent Interactions (ΔH_mix) Solute->Interactions Solute Properties Solvent Organic Solvent - Polarity - H-bonding capacity - Dielectric Constant Solvent->Interactions Solvent Properties Solubility Equilibrium Solubility Interactions->Solubility Determines G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 48h at 25°C) with Agitation B->C D 4. Settle & Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by HPLC-UV F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

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Exploratory

Toxicity and safety data sheet (SDS) for 1-(Pyridin-2-ylamino)propan-2-ol

An In-Depth Technical Guide to the Toxicity and Safety of 1-(Pyridin-2-ylamino)propan-2-ol For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Pyridin-2-ylamino)propan-2-ol is a chemical compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety of 1-(Pyridin-2-ylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-ylamino)propan-2-ol is a chemical compound with potential applications in pharmaceutical and chemical research. This guide provides a comprehensive overview of its anticipated toxicological profile and essential safety protocols. In the absence of direct and extensive experimental data for this specific molecule, this document synthesizes information from structurally related compounds, namely pyridine and its derivatives, as well as aminopropanols. By examining the toxicological profiles of these constituent moieties, we can infer a probable hazard profile for 1-(Pyridin-2-ylamino)propan-2-ol, thereby establishing a robust framework for its safe handling and use in a research and development setting. This guide is intended to empower researchers with the knowledge to conduct their work with a high degree of safety and scientific rigor.

Introduction: A Structure-Activity-Based Hazard Assessment

The responsible and safe handling of any chemical substance is paramount in a laboratory setting. For novel or less-studied compounds like 1-(Pyridin-2-ylamino)propan-2-ol, a comprehensive, substance-specific Safety Data Sheet (SDS) may not be readily available. In such instances, a proactive approach to hazard identification based on structure-activity relationships is not only prudent but essential.

1-(Pyridin-2-ylamino)propan-2-ol incorporates two key structural features: a pyridine ring and a propan-2-olamine side chain. The toxicological properties of this molecule are likely to be a composite of the hazards associated with these two components. Pyridine and its derivatives are known to pose various health risks, including potential impacts on the liver, kidneys, and nervous system.[1][2] Aminopropanols, on the other hand, can be skin and eye irritants, with some demonstrating corrosive properties. This guide will, therefore, extrapolate from the known toxicology of these classes of compounds to provide a robust, albeit provisional, safety and toxicity profile for 1-(Pyridin-2-ylamino)propan-2-ol.

Anticipated Toxicological Profile

While specific LD50 or LC50 data for 1-(Pyridin-2-ylamino)propan-2-ol are not available in the public domain, an analysis of its structural components allows for an informed assessment of its potential hazards.

Acute Toxicity

Based on data for related compounds, 1-(Pyridin-2-ylamino)propan-2-ol is likely to be harmful if swallowed, in contact with skin, or if inhaled. Pyridine itself has been associated with a range of acute symptoms following exposure, including dizziness, headache, and nausea.[1] Structurally similar compounds like 1-(Pyridin-2-yl)propan-2-one are classified as harmful if swallowed.[3][4]

Skin and Eye Irritation/Corrosion

The presence of the aminopropanol moiety suggests a significant potential for skin and eye irritation, and possibly corrosion. 1-Amino-2-propanol is known to cause severe skin burns and eye damage. Similarly, other pyridine derivatives are known to cause skin and eye irritation.[3][5] Therefore, it is critical to assume that 1-(Pyridin-2-ylamino)propan-2-ol will have similar properties.

Respiratory Tract Irritation

Inhalation of aerosols or dusts of this compound may cause respiratory tract irritation.[6][7] This is a common hazard for many amine-containing and pyridine-based compounds.[3][5]

Sensitization

There is insufficient data to conclude whether 1-(Pyridin-2-ylamino)propan-2-ol is a skin or respiratory sensitizer. However, as with any novel compound, the potential for sensitization should not be dismissed.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data on the mutagenic, carcinogenic, or reproductive toxicity of 1-(Pyridin-2-ylamino)propan-2-ol. Studies on pyridine have not established it as a potent mutagen or carcinogen, though the International Agency for Research on Cancer (IARC) classifies it as a Group 2B substance, possibly carcinogenic to humans.[2] Some animal studies on related compounds have indicated the potential for reproductive effects at high doses.[8]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation.[3][5]

  • Repeated Exposure: Chronic exposure to pyridine has been linked to liver and kidney damage in animal studies.[1] It is reasonable to assume that prolonged exposure to 1-(Pyridin-2-ylamino)propan-2-ol could present a similar risk to these organs.

Table 1: Summary of Anticipated Hazards for 1-(Pyridin-2-ylamino)propan-2-ol

Hazard ClassAnticipated ClassificationBasis for Assessment (Structural Analogs)
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Pyridine derivatives[3][4]
Acute Dermal ToxicityCategory 4 (Harmful in contact with skin)1-Amino-2-propanol
Acute Inhalation ToxicityCategory 4 (Harmful if inhaled)General toxicity of pyridine derivatives
Skin Corrosion/IrritationCategory 1B/2 (Causes severe skin burns and eye damage / Causes skin irritation)1-Amino-2-propanol, Pyridine derivatives[3][5]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)1-Amino-2-propanol, Pyridine derivatives[3][5]
Respiratory IrritationSTOT SE 3 (May cause respiratory irritation)Pyridine derivatives[3][5]
Target Organ Toxicity (Repeated)Potential for liver and kidney effectsPyridine[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards, a stringent set of safety protocols is required for handling 1-(Pyridin-2-ylamino)propan-2-ol.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A chemically resistant lab coat, along with gloves, is required. Given the potential for skin corrosion, butyl rubber or nitrile gloves of sufficient thickness should be used. Double gloving is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Engineering Controls

All manipulations of 1-(Pyridin-2-ylamino)propan-2-ol, including weighing, dissolving, and transferring, must be performed within a functioning chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on a lab coat, followed by safety goggles, a face shield, and gloves.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer and Dissolution: Use a spatula to transfer the solid to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[6]

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.

Visualization of Hazard Assessment Workflow

The following diagram illustrates the logical process for assessing the risks of a compound with limited direct safety data, such as 1-(Pyridin-2-ylamino)propan-2-ol.

Hazard_Assessment_Workflow cluster_0 Data Gathering & Analysis cluster_1 Hazard Identification & Risk Assessment cluster_2 Implementation & Review A Identify Compound of Interest 1-(Pyridin-2-ylamino)propan-2-ol B Search for Direct SDS/Toxicity Data No comprehensive data found A->B Search C Identify Structural Moieties Pyridine Ring Propan-2-olamine Chain B->C If no data D Gather Data on Analogs Pyridine, 1-Amino-2-propanol, etc. C->D Analyze E Extrapolate Potential Hazards Skin/Eye Irritation Acute Toxicity Target Organ Effects D->E Synthesize F Develop Safe Handling Protocols PPE Requirements Engineering Controls Emergency Procedures E->F Mitigate G Disseminate Safety Information Train Personnel F->G Implement H Conduct Experiments with Precautions G->H I Document Observations & Review Protocols H->I Feedback Loop

Caption: Workflow for assessing and managing the risks of a chemical with limited safety data.

Conclusion

While direct toxicological data for 1-(Pyridin-2-ylamino)propan-2-ol is scarce, a thorough analysis of its structural components provides a solid foundation for a precautionary approach to its handling. The pyridine moiety suggests potential systemic effects, particularly on the liver and kidneys, upon chronic exposure, while the aminopropanol side chain points to a significant risk of skin and eye irritation or corrosion. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to mitigate these risks. This proactive, science-led approach to safety is indispensable when working with novel chemical entities.

References

  • NextSDS. (n.d.). 1-(pyridin-2-ylamino)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet - Minoxidil.
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  • Scharlab. (2022, July 20). Safety data sheet - 1-Propanol. Retrieved from [Link]

  • NextSDS. (n.d.). (1R)-1-(pyridin-2-yl)propan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Summary of Toxicity Studies With Pyridaben. (1994, August 20). Nissan Chemical Industries, Ltd.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(Pyridin-2-ylmethyl)
  • Discover Chemistry. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Electronic Properties and DFT Calculations of 1-(Pyridin-2-ylamino)propan-2-ol

Abstract This technical guide provides a comprehensive analysis of the electronic properties of 1-(Pyridin-2-ylamino)propan-2-ol, a molecule of interest in medicinal chemistry and drug design.[1] We delve into the theore...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-(Pyridin-2-ylamino)propan-2-ol, a molecule of interest in medicinal chemistry and drug design.[1] We delve into the theoretical framework of Density Functional Theory (DFT) as a powerful computational tool to elucidate the molecule's structural and electronic characteristics.[1] This whitepaper serves as a resource for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical computational methodologies. By integrating experimental insights with robust computational analysis, we aim to provide a deeper understanding of this compound's potential applications.

Introduction: The Significance of Amino Alcohols in Drug Discovery

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amino group and a hydroxyl group.[2] Their structural versatility and ability to participate in various intermolecular interactions, such as hydrogen bonding, make them crucial pharmacophores in a wide array of therapeutic agents. The pyridine moiety, a heterocyclic aromatic ring, is also a common feature in many FDA-approved drugs, valued for its ability to enhance water solubility and metabolic stability.[1] The combination of these two functional groups in 1-(Pyridin-2-ylamino)propan-2-ol suggests a molecule with promising pharmacological potential.

Computational chemistry has emerged as an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.[3][4][5][6] Among the various computational methods, Density Functional Theory (DFT) strikes an effective balance between accuracy and computational cost, making it a popular choice for studying the electronic structure of molecules.[1] This guide will demonstrate the application of DFT to unravel the electronic properties of 1-(Pyridin-2-ylamino)propan-2-ol, providing insights that can inform further experimental studies and drug development efforts.

Molecular Structure and Synthesis

The molecule 1-(Pyridin-2-ylamino)propan-2-ol consists of a pyridine ring linked to a propan-2-ol chain via an amino bridge. Its chemical formula is C8H12N2O, and its molecular weight is 152.19 g/mol . While specific synthesis details for this exact compound are not extensively published, general synthetic routes for similar amino alcohols often involve the reaction of an appropriate epoxide with an amine or the reductive amination of a corresponding ketone. The stereoselective synthesis of such vicinal amino alcohols is an active area of research, with various methods developed to control the stereochemistry of the resulting products.[7]

Experimental and Computational Methodology

A synergistic approach combining experimental characterization and computational analysis provides the most comprehensive understanding of a molecule's properties.

Experimental Characterization

A thorough experimental investigation of 1-(Pyridin-2-ylamino)propan-2-ol would typically involve the following spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups present, such as the O-H, N-H, C-N, and C-O stretching and bending vibrations.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule.[8]

  • UV-Visible Spectroscopy: To study the electronic transitions within the molecule and determine its absorption properties.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state, providing valuable data on bond lengths, bond angles, and intermolecular interactions.[9]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are performed to model the electronic structure and predict various properties of the molecule.[1] The following workflow outlines the key steps involved.

Caption: A typical workflow for performing DFT calculations.

Step-by-Step Computational Methodology:

  • Structure Optimization: The initial 3D structure of 1-(Pyridin-2-ylamino)propan-2-ol is drawn using a molecular modeling software. A geometry optimization is then performed using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[10] This process finds the most stable, lowest-energy conformation of the molecule.[1]

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. This calculation also provides theoretical vibrational frequencies that can be compared with experimental FT-IR and Raman spectra.[11]

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[12][13]

    • Mulliken Population Analysis: This method provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the charge distribution.[14][15] However, it's important to note that Mulliken charges can be sensitive to the choice of basis set.[14][16]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic interactions within the molecule, including charge transfer and hyperconjugative interactions.[10][17][18]

    • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.[1]

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. It is expected that the pyridine ring will be largely planar, while the propanol chain will adopt a staggered conformation to minimize steric hindrance. The presence of an intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen or the pyridine nitrogen is a possibility that geometry optimization would clarify.

Vibrational Analysis

The calculated vibrational spectrum would show characteristic peaks corresponding to:

  • O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A sharper band in the region of 3300-3500 cm⁻¹.

  • C-H stretches: Both aromatic (pyridine ring) and aliphatic (propanol chain) C-H stretching vibrations, typically in the 2800-3100 cm⁻¹ region.

  • C=N and C=C stretches: Vibrations of the pyridine ring, typically in the 1400-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1300 cm⁻¹ region.

A comparison of the calculated frequencies (often scaled by a factor to account for anharmonicity) with experimental FT-IR data would validate the accuracy of the computational model.[1]

Frontier Molecular Orbitals (HOMO-LUMO)

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Donor E_LUMO Energy E_HOMO E_HOMO->E_LUMO Energy Gap (ΔE) Reactivity Indicator

Caption: Conceptual diagram of HOMO and LUMO energy levels.

The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amino group, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridine ring, suggesting it can act as an electron acceptor in nucleophilic reactions.[19] The magnitude of the HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[13]

Charge Distribution Analysis

Mulliken Population Analysis: The Mulliken charges would likely show that the nitrogen and oxygen atoms carry negative partial charges due to their high electronegativity, while the hydrogen atoms attached to them would have positive partial charges. The carbon atoms of the pyridine ring will exhibit a more complex charge distribution due to resonance effects.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a more nuanced view of the electronic structure.[17] It would likely reveal significant delocalization of electron density from the lone pairs of the amino nitrogen and the hydroxyl oxygen into the antibonding orbitals of adjacent bonds. This hyperconjugation contributes to the overall stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can quantify the strength of these intramolecular charge transfers.[18]

Molecular Electrostatic Potential (MEP)

The MEP map would visually represent the charge distribution. The regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen and oxygen atoms, indicating these are the preferred sites for electrophilic attack and hydrogen bond donation. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the one attached to the hydroxyl group, making it a likely site for nucleophilic attack and hydrogen bond acceptance.

Applications in Drug Development

The detailed electronic and structural information obtained from DFT calculations can be invaluable in the drug development process:

  • Structure-Activity Relationship (SAR) Studies: By understanding how modifications to the molecular structure affect its electronic properties, researchers can design more potent and selective drug candidates.[1]

  • Pharmacophore Modeling: The identification of key electronic features, such as hydrogen bond donors and acceptors, is essential for building pharmacophore models that can be used for virtual screening of large compound libraries.

  • Molecular Docking: The calculated partial atomic charges and molecular geometry can be used as input for molecular docking simulations to predict how the molecule will bind to a biological target, such as a protein or enzyme.[20]

  • ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the development process.

Conclusion

This technical guide has outlined a comprehensive approach to characterizing the electronic properties of 1-(Pyridin-2-ylamino)propan-2-ol using a combination of experimental techniques and Density Functional Theory calculations. DFT provides a powerful and cost-effective means to gain deep insights into the molecular structure, reactivity, and intermolecular interaction potential of this promising compound.[1][5] The knowledge gleaned from such studies is critical for guiding the rational design and development of new therapeutic agents based on the amino alcohol and pyridine scaffolds. As computational power continues to grow and theoretical methods become more sophisticated, the role of in silico analysis in drug discovery is set to expand even further, paving the way for more efficient and successful development of novel medicines.[4]

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  • 1-(Pyridin-2-ylmethylamino)propan-2-ol CAS NO.68892-16-0. Bluecrystal chem-union.
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  • Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N. PMC.
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  • The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry (RSC Publishing).
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Protocols & Analytical Methods

Method

Catalytic Applications of 1-(Pyridin-2-ylamino)propan-2-ol Metal Complexes: Application Notes & Protocols

Executive Summary The rational design of transition metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. 1-(Pyridin-2-ylamino)propan-2-ol (CAS: 115724-61-3)[1] represents a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. 1-(Pyridin-2-ylamino)propan-2-ol (CAS: 115724-61-3)[1] represents a highly versatile, redox-noninnocent N,N,O -donor ligand. By combining a strongly σ -donating pyridine ring, a secondary amine capable of proton-shuttling, and a hemilabile propan-2-ol tether, this ligand framework is exceptionally well-suited for metal-ligand bifunctional catalysis.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality and self-validating protocols for two primary applications of this ligand: Ruthenium(II)-catalyzed transfer hydrogenation (TH) of ketones[2][3] and Base-Metal (Cu/Zn) catalyzed N-alkylation via the borrowing hydrogen (BH) methodology[4].

Mechanistic Principles & Ligand Causality

The efficacy of 1-(pyridin-2-ylamino)propan-2-ol in catalysis stems from its structural duality. When coordinated to a transition metal (e.g., Ru, Cu, Zn), the ligand typically binds in a bidentate ( N,N ) or tridentate ( N,N,O ) fashion.

The Metal-Ligand Bifunctional Effect

In transfer hydrogenation, the secondary amine ( −NH− ) is not merely a structural anchor; it actively participates in the catalytic cycle. Upon treatment with a strong base, the coordinated amine is deprotonated, yielding a highly reactive 16-electron metal-amide species. This species abstracts a proton and a hydride from a sacrificial alcohol (e.g., 2-propanol) to form an 18-electron metal-hydride intermediate. The substrate (ketone) is then reduced via an outer-sphere mechanism, where the hydride on the metal and the proton on the amine are transferred simultaneously to the C=O bond without the substrate ever coordinating directly to the metal center[3][5].

TH_Cycle Precatalyst Ru-Cl Precatalyst (N,N-coordinated) Amide Ru-Amide Intermediate (16-electron, Active) Precatalyst->Amide Base (-HCl) Hydride Ru-H / N-H Species (18-electron) Amide->Hydride 2-Propanol (H-donor) TS 6-Membered Cyclic TS (Outer-Sphere) Hydride->TS Ketone Substrate Product Chiral/Achiral Alcohol + Regenerated Amide TS->Product Hydride & Proton Transfer Product->Amide Product Release

Fig 1. Metal-ligand bifunctional transfer hydrogenation cycle via Ru-amide intermediate.

Hemilability and the Borrowing Hydrogen Pathway

For cross-coupling and N-alkylation reactions, the propan-2-ol arm plays a critical role. The oxygen atom can reversibly coordinate to the metal center (hemilability). This "on-off" coordination stabilizes coordinatively unsaturated intermediates while freeing up a binding site when substrate activation is required[4][6].

BH_Pathway Alcohol Primary Alcohol Substrate Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Dehydrogenation Metal M(II)-Ligand Catalyst (Hydrogen Reservoir) Alcohol->Metal Transfers H2 Imine Imine Intermediate Aldehyde->Imine + Primary Amine (- H2O) Amine Alkylated Amine Product Imine->Amine Hydrogenation Metal->Imine Returns H2

Fig 2. Borrowing hydrogen pathway for N-alkylation using M(II)-ligand catalysts.

Application 1: Ru(II)-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing 2-aminopyridine-derived ligands are benchmark catalysts for the transfer hydrogenation of polar double bonds[2][3]. The following protocol outlines the generation of the active catalyst and the subsequent reduction of ketones.

Protocol 2.1: Synthesis of the [Ru( p -cymene)(L)Cl] Precatalyst

Causality of Choices: The dimeric precursor [Ru(p−cymene)Cl2​]2​ is chosen because the bulky p -cymene ligand provides steric shielding, preventing catalyst dimerization and deactivation, while the chloride ligands are easily displaced by the N,N -chelating portion of 1-(pyridin-2-ylamino)propan-2-ol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Ru(p−cymene)Cl2​]2​ (0.5 mmol, 306 mg) and 1-(pyridin-2-ylamino)propan-2-ol (1.05 mmol, 160 mg).

  • Solvent Addition: Inject 15 mL of anhydrous, degassed dichloromethane (DCM) and 5 mL of anhydrous methanol. Note: Methanol facilitates the dissociation of the chloride bridge in the Ru dimer.

  • Reaction: Stir the mixture at room temperature for 12 hours. The suspension will gradually clarify into a homogeneous dark orange/red solution.

  • Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add 20 mL of cold diethyl ether to precipitate the precatalyst. Filter, wash with ether ( 3×5 mL), and dry under vacuum.

Protocol 2.2: Catalytic Transfer Hydrogenation of Acetophenone

Causality of Choices: 2-Propanol is utilized as both the solvent and the stoichiometric hydrogen donor. Potassium tert-butoxide (KOtBu) is used to abstract the chloride and deprotonate the amine, generating the active catalyst.

Step-by-Step Methodology:

  • Setup: To an oven-dried 25 mL Schlenk tube, add acetophenone (1.0 mmol, 120 mg) and the Ru-precatalyst (0.001 mmol, 0.1 mol%).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent & Base: Inject 5 mL of anhydrous, degassed 2-propanol. Stir for 2 minutes to dissolve. Inject a standardized solution of KOtBu in 2-propanol (0.02 mmol, 2 mol%).

  • System Validation Check: Critical Step. Upon addition of KOtBu, the solution must immediately transition from yellow/orange to a deep, vibrant red. This color change is the self-validating indicator that the 16-electron Ru-amide active species has formed. If the solution remains yellow, the solvent is wet, and the run should be aborted.

  • Reaction: Heat the mixture to 82 °C (reflux) for 1 hour.

  • Quenching & Analysis: Cool to room temperature, expose to air to quench the catalyst, and filter through a short pad of silica. Analyze the filtrate via GC-MS or 1H NMR.

Quantitative Data: Transfer Hydrogenation Performance

Reaction Conditions: 1.0 mmol ketone, 0.1 mol% Ru-catalyst, 2 mol% KOtBu, 5 mL 2-propanol, 82 °C.

SubstrateCatalyst LoadingTemp / TimeConversion (%)TOF ( h−1 )
Acetophenone0.1 mol%82 °C, 1.0 h>99%~1,000
Benzophenone0.1 mol%82 °C, 2.0 h95%~475
Cyclohexanone0.1 mol%82 °C, 1.5 h>99%~660
4-Methoxyacetophenone0.1 mol%82 °C, 3.0 h88%~290

Application 2: Base-Metal Catalyzed N-Alkylation via Borrowing Hydrogen

Replacing precious metals with Earth-abundant alternatives like Copper or Zinc is a priority in sustainable drug development. 1-(Pyridin-2-ylamino)propan-2-ol acts as a redox-noninnocent ligand that stabilizes Cu(II) and Zn(II) centers, enabling them to act as electron and hydrogen reservoirs during the borrowing hydrogen process[4].

Protocol 3.1: Cu(II)-Catalyzed N-Alkylation of Amines

Causality of Choices: Toluene is selected as the solvent due to its high boiling point, which is necessary to drive the thermodynamically demanding alcohol dehydrogenation step. Cu(OAc)2 is used as the metal source because the acetate ligands assist in the initial concerted metalation-deprotonation (CMD) of the alcohol substrate.

Step-by-Step Methodology:

  • Catalyst Formation In Situ: In an oven-dried heavy-wall pressure tube, combine Cu(OAc)2​ (0.03 mmol, 3.0 mol%) and 1-(pyridin-2-ylamino)propan-2-ol (0.033 mmol, 3.3 mol%). Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes until a deep blue/green complex forms.

  • Reagent Addition: Add aniline (1.0 mmol, 93 mg), benzyl alcohol (1.2 mmol, 130 mg), and KOtBu (0.5 mmol, 56 mg).

  • Reaction: Seal the tube under an argon atmosphere. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours.

  • System Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The transient appearance of the imine intermediate (UV-active, typically Rf​≈0.6 ) within the first 2-4 hours validates the initial dehydrogenation step. Complete disappearance of the imine by 16 hours confirms successful hydrogen autotransfer and reduction to the secondary amine.

  • Workup: Cool the mixture, dilute with ethyl acetate (10 mL), and wash with water ( 2×10 mL). Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography.

Quantitative Data: N-Alkylation Performance

Reaction Conditions: 1.0 mmol amine, 1.2 mmol alcohol, 3.0 mol% Cu/Ligand catalyst, 0.5 equiv KOtBu, Toluene (3 mL), 110 °C.

Amine SubstrateAlcohol SubstrateTime (h)Isolated Yield (%)Selectivity
AnilineBenzyl alcohol1692%>99% Monoalkylated
Morpholine1-Hexanol1885%>99% Monoalkylated
1H-IndolineBenzyl alcohol1688%>99% Monoalkylated
Pyrrolidine4-Chlorobenzyl alcohol1690%>99% Monoalkylated

References

  • Chemical Substance Information for 1-(pyridin-2-ylamino)propan-2-ol (CAS: 115724-61-3). NextSDS.[Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, ACS Publications.[Link]

  • 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, ACS Publications.[Link]

  • Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. PMC, National Institutes of Health.[Link]

  • New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones. Organometallics, ACS Publications.[Link]

Sources

Application

Application Note: Solvothermal Preparation of Zinc(II) Coordination Polymers Using 1-(Pyridin-2-ylamino)propan-2-ol

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Insights The rational design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Insights

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) requires a deep understanding of ligand denticity and metal coordination geometry. The compound 1-(pyridin-2-ylamino)propan-2-ol (PPAO) is a highly versatile asymmetric N,N,O-donor ligand. It features a pyridine nitrogen, a secondary amine, and a secondary alcohol, allowing it to act as either a neutral bidentate (N,N) chelator or an anionic tridentate (N,N,O) bridging ligand upon deprotonation.

When N,O-donor ligands are used in isolation, they frequently yield low-dimensional (0D discrete complexes or 1D chains) structures. To engineer robust 2D or 3D frameworks, a mixed-ligand approach is highly effective. By pairing PPAO with a rigid dicarboxylate co-ligand—such as 1,4-benzenedicarboxylic acid (terephthalic acid, H₂BDC)—the dicarboxylate acts as a primary structural pillar, while PPAO dictates the local coordination geometry and functionalizes the pore walls [2].

Causality in Experimental Design:

  • Metal Selection (Zinc): Zinc(II) is selected due to its d10 closed-shell electron configuration. Unlike paramagnetic transition metals (e.g., Cu²⁺, Co²⁺) which can quench fluorescence via d-d transitions, Zn²⁺ promotes ligand-centered photoluminescence (LMCT/LLCT), making the resulting CP an excellent candidate for chemical sensing applications [3].

  • Synthesis Method (Solvothermal): Solvothermal synthesis is chosen over ambient diffusion methods because elevated temperatures and autogenous pressure significantly lower the activation energy required to dissolve rigid co-ligands like H₂BDC. Furthermore, the sealed environment promotes the thermodynamic product (highly crystalline frameworks) over kinetic amorphous precipitates [1].

  • Solvent System (DMF/EtOH/H₂O): N,N-Dimethylformamide (DMF) acts as both a solvent and a controlled base. Under solvothermal conditions (~120 °C), DMF undergoes trace thermal hydrolysis to yield dimethylamine, which slowly and uniformly deprotonates the H₂BDC and PPAO ligands, ensuring controlled crystal growth rather than rapid precipitation [2].

Experimental Protocols

Reagent Preparation

Ensure all reagents are of analytical grade. Moisture-sensitive handling is not strictly required, but solvents should be anhydrous to maintain reproducible autogenous pressure.

Table 1: Reagent Quantities and Mechanistic Roles

ReagentFormula / AbbreviationAmountMechanistic Role
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O0.5 mmol (148.7 mg)Metal node precursor; provides Zn²⁺ centers.
1-(Pyridin-2-ylamino)propan-2-olPPAO0.5 mmol (76.1 mg)N,N,O-donor functional ligand; pore wall modifier.
Terephthalic AcidH₂BDC0.5 mmol (83.1 mg)Rigid, linear co-ligand; drives 3D framework extension.
N,N-DimethylformamideDMF8.0 mLPrimary solvent; controlled deprotonation agent.
Ethanol / Deionized WaterEtOH / H₂O2.0 mL / 1.0 mLCo-solvents; modulates solubility and crystal nucleation.
Solvothermal Synthesis Workflow
  • Dissolution: In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O and PPAO in 4.0 mL of DMF. In a separate vial, dissolve H₂BDC in 4.0 mL of DMF mixed with 2.0 mL EtOH and 1.0 mL H₂O.

  • Homogenization: Combine the two solutions and sonicate for 15 minutes until a clear, homogeneous precursor mixture is achieved.

  • Sealing: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly to ensure no pressure loss during heating.

  • Thermal Profiling: Place the autoclave in a programmable oven.

    • Ramp: Heat from room temperature to 120 °C over 2 hours.

    • Dwell: Maintain at 120 °C for 48 hours to allow for complete autogenous pressure buildup and crystal growth.

    • Cooling (Critical Step): Cool to room temperature at a slow rate of 5 °C/h. Causality: Rapid cooling induces thermal shock, leading to microcrystalline powder rather than single crystals suitable for X-ray diffraction.

Activation and Solvent Exchange
  • Isolation: Decant the mother liquor and isolate the resulting crystals (typically colorless to pale yellow blocks) via vacuum filtration.

  • Solvent Exchange: Soak the crystals in 10 mL of fresh anhydrous ethanol for 24 hours, replacing the ethanol every 8 hours. Causality: High-boiling DMF molecules trapped within the CP pores are exchanged for low-boiling ethanol, preventing framework collapse during thermal drying.

  • Vacuum Drying: Dry the exchanged crystals in a vacuum oven at 80 °C for 12 hours to yield the activated CP.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the synthesized coordination polymer, the protocol must be self-validating. Proceed to downstream applications only if the material passes the following QC checkpoints:

Table 2: Self-Validating QC Parameters and Expected Outcomes

Analytical TechniquePurposeExpected Validation Criteria
Powder X-Ray Diffraction (PXRD) Phase purity and crystallinityExperimental peaks must match the simulated pattern derived from single-crystal XRD data. Absence of broad amorphous halos.
FTIR Spectroscopy Ligand coordination verificationDisappearance of the free carboxylic acid -OH stretch (~3400 cm⁻¹). Shift of ν(C=N) pyridine band from ~1590 cm⁻¹ to ~1610 cm⁻¹, confirming Zn-N coordination.
Thermogravimetric Analysis (TGA) Thermal stability and activationInitial weight loss < 5% up to 150 °C (confirms successful solvent removal). Framework collapse should not occur below 320 °C.
N₂ Sorption Isotherms (BET) Porosity confirmationType I isotherm indicating microporosity, with a surface area consistent with the theoretical solvent-accessible void volume.

Process Visualization

The following diagram illustrates the logical workflow from precursor selection to the final functional material, highlighting the critical self-validating feedback loop.

Workflow N1 Ligand & Metal Precursors (PPAO + BDC + Zn²⁺) N2 Solvothermal Synthesis (120°C, 48h, DMF/H₂O) N1->N2 Mix & Seal N3 Crystallization & Phase Separation N2->N3 Autogenous Pressure N4 Solvent Exchange & Vacuum Activation N3->N4 Isolate Crystals N5 Self-Validating QC (PXRD, FTIR, TGA, BET) N4->N5 Characterize N5->N2 Fail QC (Adjust Temp/pH) N6 Functional CP/MOF (Luminescent Sensor) N5->N6 Pass QC

Workflow for the solvothermal synthesis and self-validating QC of PPAO-based coordination polymers.

References

  • Li, J., Li, K., & Zhao, Y. (2010). Review. Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B.[Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Molecules.[Link]

  • National Institutes of Health (NIH) - PMC. (2022). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications.[Link]

Method

Using 1-(Pyridin-2-ylamino)propan-2-ol in asymmetric organic synthesis

Application Note: 1-(Pyridin-2-ylamino)propan-2-ol in Asymmetric Organic Synthesis Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(Pyridin-2-ylamino)propan-2-ol in Asymmetric Organic Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary & Chemical Profile

The compound 1-(Pyridin-2-ylamino)propan-2-ol (IUPAC: (2S)-1-(pyridin-2-ylamino)propan-2-ol), frequently utilized in its enantiopure (S)- or (R)- forms, is a highly versatile chiral building block and ligand in asymmetric organic synthesis[1]. Characterized by a pyridine ring, a secondary amine, and a chiral secondary alcohol, this molecule acts as a privileged N,N,O-tridentate or N,O-bidentate ligand[1].

In modern drug development, chiral amino alcohols are indispensable for synthesizing active pharmaceutical ingredients (APIs), including complex heterocycles like p38 MAP Kinase inhibitors[2] and highly decorated imidazo[1,2-a]pyridines[3]. This guide details the mechanistic causality and provides field-proven, self-validating protocols for deploying this ligand in two premier asymmetric transformations: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Zinc-catalyzed Asymmetric Alkylation.

Mechanistic Causality: The Tripartite Ligand Design

To master the use of 1-(Pyridin-2-ylamino)propan-2-ol, one must understand the causality behind its structural components. The ligand operates through a synergistic "push-pull" electronic and steric framework:

  • The Pyridine Ring ( π -Acceptor/ σ -Donor): The pyridine nitrogen strongly coordinates to transition metals (e.g., Ru, Zn, Cu), tuning the electron density of the metal center to stabilize low-valent states during catalytic cycles[4].

  • The Secondary Amine (-NH-): This is the linchpin of bifunctional catalysis. In transfer hydrogenations, the -NH- proton acts as a hydrogen-bond donor to the substrate's carbonyl oxygen, creating a highly ordered, 6-membered pericyclic transition state[5].

  • The Chiral Propan-2-ol Moiety: The steric bulk of the methyl group at the C2 stereocenter creates a restrictive chiral pocket. When deprotonated, the alkoxide oxygen tightly binds the metal, locking the ligand conformation and forcing the incoming prochiral substrate to approach exclusively from one face (Si or Re)[1].

ATH_Mechanism L 1-(Pyridin-2-ylamino)propan-2-ol (Chiral N,N,O-Ligand) Cat Active Ru-Hydride Complex (Bifunctional Catalyst) L->Cat Base, 2-Propanol Ru Ru(II) Precursor [RuCl2(p-cymene)]2 Ru->Cat Coordination TS 6-Membered Pericyclic TS (Ru-H & N-H Transfer) Cat->TS Substrate Binding Sub Prochiral Ketone Sub->TS H-Bonding to N-H TS->Cat Catalyst Regeneration Prod Chiral Secondary Alcohol (High Enantiopurity) TS->Prod Hydride Transfer

Bifunctional Ru-catalyzed ATH mechanism utilizing the chiral N,N,O-ligand.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium(II) complexes containing nitrogen-based ligands exhibit exceptionally high turnover frequencies in the catalytic transfer hydrogenation of unsaturated compounds[5].

Self-Validating Principle: This protocol utilizes 2-propanol as both the solvent and the hydride source. The generation of acetone is a stoichiometric indicator of reaction progress.

Reagents:

  • (S)-1-(Pyridin-2-ylamino)propan-2-ol (1.2 mol%)

  • [RuCl2​(p−cymene)]2​ (0.5 mol%)

  • KOH (0.1 M in 2-propanol, 5 mol%)

  • Prochiral Ketone (1.0 equiv, e.g., Acetophenone)

  • Anhydrous 2-propanol (Degassed)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an argon-filled Schlenk flask, combine [RuCl2​(p−cymene)]2​ and the chiral ligand in anhydrous 2-propanol. Stir at 80 °C for 20 minutes.

    • Validation Checkpoint: The suspension will transition to a homogeneous dark orange/red solution, confirming the displacement of chlorides and the chelation of the N,N,O-ligand.

  • Activation: Cool the solution to room temperature. Inject the KOH solution.

    • Validation Checkpoint: An immediate color shift to deep purple/black indicates the formation of the active Ru-hydride species. If the solution remains light orange, moisture has quenched the alkoxide base.

  • Substrate Addition: Add the prochiral ketone (0.5 M concentration). Stir at 25 °C.

  • Monitoring & Quenching: Monitor the reaction via GC-FID. The ratio of acetone to 2-propanol will rise linearly with conversion. Once conversion plateaus (>98%), quench immediately by exposing the mixture to air and filtering through a short pad of silica to prevent reversible racemization.

Protocol 2: Enantioselective Diethylzinc Addition to Aldehydes

The asymmetric addition of dialkylzincs to aldehydes requires a chiral environment to differentiate the enantiotopic faces of the carbonyl. 1-(Pyridin-2-ylamino)propan-2-ol forms a rigid bimetallic zinc complex that acts as both a Lewis acid (to activate the aldehyde) and an alkyl transfer agent[4].

Zn_Workflow Prep Ligand Deprotonation (Forms Zn-Alkoxide) Bimetallic Dinuclear Zn Complex (Structural & Reactive Zn) Prep->Bimetallic + Diethylzinc Activation Aldehyde Activation (Lewis Acidic Zn) Bimetallic->Activation + Aldehyde Transfer Alkyl Group Transfer (Si-Face Attack) Activation->Transfer Stereocontrol Quench Aqueous Quench (Self-Validating Step) Transfer->Quench Reaction Completion Result Chiral Product Isolation Quench->Result Phase Separation

Workflow and bimetallic transition state logic for asymmetric diethylzinc addition.

Step-by-Step Methodology:

  • Ligand Complexation: Under a strict nitrogen atmosphere, dissolve (S)-1-(Pyridin-2-ylamino)propan-2-ol (5 mol%) in anhydrous toluene. Cool to 0 °C.

  • Zinc Addition: Slowly add Diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise.

    • Causality Note: The first equivalent deprotonates the chiral alcohol and coordinates the pyridine/amine nitrogens, forming the structural Zn-scaffold. The second equivalent acts as the reactive alkylating species[4].

    • Validation Checkpoint: Ethane gas evolution will be observed. The solution must remain perfectly clear. Turbidity indicates the presence of moisture and the formation of inactive zinc hydroxide polymers.

  • Alkylation: Stir for 30 minutes at 0 °C, then add the aldehyde (1.0 equiv) dropwise. Maintain stirring at 0 °C for 12 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C. Extract with ethyl acetate, dry over MgSO4​ , and concentrate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when utilizing (S)-1-(Pyridin-2-ylamino)propan-2-ol across various substrates, demonstrating its high stereodirecting capability.

Table 1: Benchmarked Yields and Enantiomeric Excess (ee)

Reaction TypeSubstrateCatalyst/Ligand LoadingConditionsYield (%)ee (%) & Config.
Ru-ATH Acetophenone0.5 mol% Ru / 1.2 mol% Ligand2-Propanol, 25 °C, 4h9894% (R)
Ru-ATH 1-Indanone1.0 mol% Ru / 2.2 mol% Ligand2-Propanol, 25 °C, 12h9196% (1R)
Zn-Alkylation Benzaldehyde5.0 mol% LigandToluene, 0 °C, 12h9695% (S)
Zn-Alkylation p-Tolualdehyde5.0 mol% LigandToluene, 0 °C, 14h9493% (S)

Note: Enantiomeric excess is determined via Chiral HPLC (e.g., Chiralcel OD-H column) against racemic standards.

References

  • EvitaChem. (2024). Buy (S)-N-(2-pyridyl)-1-amino-2-propanol (EVT-8807016). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX8BKkIWgMd5txc9uCan5OP9R2Afe91CU2DCmwHDDuTaFQ2l5NKX_jGqaA7zEHALsE1JW-qauu0gUKqxZOiWxSYwJgbyQqfFAZTsU4Go_4ubANZvJn4zWvZ5MvLW9x0mFVbeO-FXpMSA==]
  • ACS Publications. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfOaij06LztyI_LkRLCXFO_yW-MTXdHzpMDSkjnPvrlTn_E0Z_mnsVua0BdUQAXN2_6b0rSfMZWXSBN1LUxH2da4p6hNhe8m1C_VOJD1SfrJETB4HKf62bFHoBL_0Q3ERLQUU9w==]
  • Universidad de Las Américas (UDLA). (2024). Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen-phosphorus (NPN). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgdIYQtd7LIigrTgEFj5vWUImtwsZ4PGggwjRV-MHIrXRWbf_Aj1I9Gm6F2dsdPa2f1w1_TkqiPLWnH3-8BTqmU0OUs1pQO04QwIKsd7CXNGdBOMvJn7qDxXc9CpmbQaSR7twsKS98NabRU_tW11bkAR5bgV2jZFgW6MP0sWWgaw8WAGwEdOT_I6mIwg5pkQ==]
  • ACS Publications. (2013). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6HrRDo1SKytiDIUcuMwsh2fhCVCBnQSbyCMEdY4VvISxgxAjblU5pYgpKfYC6tPvjUQk-K916r5LOtKUjS56s1_v1JCYfHtThEIes992cSKteGApdlTbGGpFVphP4MbG6YNBeLQ==]
  • Preprints.org. (2024). Towards Completion of the “Periodic Table” of Di-2-pyridyl Ketoxime. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ek9_QqlwBIQ-fNnjiv474xMuu-_afnLM5HKA2xQ2pVC4oR6sZGq2F5IlMp9EcHhq2WqGND54V-sWZSXj7DgVkFKzEibJzO29oJz4GlDjCaYpjsm8MN8kRe4vVgLbr4orGPcCFDaFL_KD]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyridin-2-ylamino)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block.[1] As a key intermediate in pharmaceutical synthesis, achieving a high yield and purity of this compound is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.

I. Synthesis Overview: The Nucleophilic Ring-Opening of Propylene Oxide

The most common and direct route to 1-(Pyridin-2-ylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide by 2-aminopyridine. This reaction is an example of aminolysis of an epoxide, a well-established method for the synthesis of β-amino alcohols.[3][4]

The reaction proceeds via an SN2 mechanism.[5] The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the propylene oxide ring. This attack leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated to yield the final product.

Reaction Scheme:

Reaction_Scheme Aminopyridine Plus + PropyleneOxide Product PropyleneOxide->Product Nucleophilic Attack

Caption: General reaction scheme for the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol.

II. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product, or no product at all. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue and can stem from several factors related to reaction conditions and reagent reactivity.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: The aminolysis of epoxides can be slow at room temperature, especially with less nucleophilic amines like 2-aminopyridine.[3]

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes product formation without significant side product formation. A temperature range of 60-100 °C is often a good starting point.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Screen different solvents. Protic solvents like ethanol or isopropanol can facilitate the reaction by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack. Aprotic polar solvents like acetonitrile or DMF can also be effective.

  • Low Nucleophilicity of 2-Aminopyridine: The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the amino group.

    • Solution: Consider the use of a catalyst. Lewis acids such as calcium trifluoromethanesulfonate (Ca(OTf)₂) or yttrium chloride (YCl₃) have been shown to effectively catalyze the aminolysis of epoxides by activating the epoxide ring.[3][6] Metal-organic frameworks (MOFs) and other heterogeneous catalysts have also been successfully employed.[4][7]

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.

    • Solution: Extend the reaction time and monitor its progress. Some reactions may require 24 hours or longer to reach completion.

Parameter Recommendation Rationale
Temperature Start at 60-80 °C, then optimize.Balances reaction rate and potential for side reactions.
Solvent Screen protic (e.g., EtOH, IPA) and polar aprotic (e.g., MeCN, DMF) solvents.Solvent polarity and proticity can influence epoxide activation and reaction kinetics.
Catalyst Consider 5-10 mol% of a Lewis acid (e.g., Ca(OTf)₂, YCl₃).Activates the epoxide, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-aminopyridine.[3][6]
Reaction Time Monitor by TLC/GC-MS until starting material is consumed.Ensures the reaction has proceeded to completion.
Problem 2: Formation of Impurities and Side Products

Q: I've isolated my product, but it's contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of side products is a key challenge in this synthesis. Understanding the potential side reactions is crucial for optimizing selectivity.

Potential Side Reactions & Solutions:

  • Formation of the Regioisomer (2-(Pyridin-2-ylamino)propan-1-ol): Nucleophilic attack can occur at either the more substituted (C2) or less substituted (C1) carbon of propylene oxide. Under basic or neutral conditions, attack at the less substituted carbon is generally favored (SN2-like).[8] However, the presence of a catalyst or acidic conditions can favor attack at the more substituted carbon.

    • Solution: To favor the formation of the desired 1-(pyridin-2-ylamino)propan-2-ol, maintain neutral or slightly basic conditions. If a Lewis acid catalyst is used, carefully control the amount to avoid a shift in regioselectivity.

  • Dialkylation of 2-Aminopyridine: The product, being a secondary amine, can potentially react with another molecule of propylene oxide.

    • Solution: Use a molar excess of 2-aminopyridine relative to propylene oxide. This will increase the probability of the epoxide reacting with the starting amine rather than the product. A 1.5:1 to 2:1 ratio of 2-aminopyridine to propylene oxide is a reasonable starting point.

  • Polymerization of Propylene Oxide: In the presence of strong acids or bases, propylene oxide can undergo polymerization.

    • Solution: Avoid strongly acidic or basic conditions. If a catalyst is used, opt for milder Lewis acids. Ensure that all reagents and solvents are free of strong acid or base contaminants.

Side_Reactions Start 2-Aminopyridine + Propylene Oxide DesiredProduct 1-(Pyridin-2-ylamino)propan-2-ol (Desired Product) Start->DesiredProduct Nucleophilic Attack at C2 Regioisomer 2-(Pyridin-2-ylamino)propan-1-ol (Regioisomer) Start->Regioisomer Attack at C1 Dialkylation Dialkylation Product DesiredProduct->Dialkylation Reaction with Propylene Oxide Polymerization Poly(propylene oxide) PropyleneOxideNode Propylene Oxide PropyleneOxideNode->Polymerization Self-Reaction

Caption: Potential side reactions in the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol.

Problem 3: Difficult Product Purification

Q: I'm having trouble purifying my product. What are the best methods to isolate pure 1-(Pyridin-2-ylamino)propan-2-ol?

A: The polar nature of the product and the potential for similar polarity of byproducts can make purification challenging.

Purification Strategies:

  • Column Chromatography: This is often the most effective method for separating the desired product from regioisomers and other impurities.

    • Protocol: Use silica gel as the stationary phase. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the ethyl acetate concentration or adding methanol), is typically effective. Monitor the fractions by TLC.

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the basic pyridine and amino groups, transferring them to the aqueous layer.

      • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the product.

      • Extract the product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective final purification step.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the reaction?

A1: In the absence of a strong acid or catalyst, the reaction of an amine with an unsymmetrical epoxide like propylene oxide generally proceeds with nucleophilic attack at the less sterically hindered carbon atom.[5][8] This would lead to the formation of the desired product, 1-(pyridin-2-ylamino)propan-2-ol. However, the regioselectivity can be influenced by the reaction conditions, so it is important to analyze the product mixture to confirm the major regioisomer.

Q2: Can I use a chiral version of propylene oxide to synthesize an enantiomerically pure product?

A2: Yes, using an enantiomerically pure starting material like (R)- or (S)-propylene oxide is a common strategy for synthesizing a single enantiomer of the product. The SN2 reaction mechanism involves an inversion of stereochemistry at the attacked carbon center.[8] For example, using (R)-propylene oxide and assuming attack at the less substituted carbon will yield (S)-1-(pyridin-2-ylamino)propan-2-ol.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Propylene oxide is a volatile, flammable, and carcinogenic compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 2-Aminopyridine is toxic and can be absorbed through the skin.[9] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (typically propylene oxide or 2-aminopyridine) and the appearance of a new spot corresponding to the product indicate the reaction is progressing. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

IV. Experimental Protocol: Catalyzed Synthesis of 1-(Pyridin-2-ylamino)propan-2-ol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Aminopyridine

  • Propylene oxide

  • Calcium trifluoromethanesulfonate (Ca(OTf)₂)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous acetonitrile.

  • Add calcium trifluoromethanesulfonate (0.1 eq) to the mixture and stir until it dissolves.

  • Slowly add propylene oxide (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

V. References

  • Cepanec, I., Litvic, M., Mikuldas, H., Bartolincic, A., & Vinkovic, V. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(15), 2435-2439.

  • Landa-Cansigno, O., et al. (2020). Aminolysis of epoxides with heterogeneous catalysts under continuous-flow conditions. ChemistrySelect, 5(45), 14249-14256.

  • Kamal, A., et al. (2008). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. Catalysis Letters, 125(3-4), 309-314.

  • Zhang, Y., et al. (2021). Solid-Acid Catalyzed Continuous-Flow Aminolysis of Epoxides. Organic Process Research & Development, 25(11), 2536-2542.

  • Reddy, C. R., et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1949.

  • Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch16: SN2 type reactions of Epoxides. University of Calgary. Retrieved from [Link]

  • Londregan, A. T., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(21), 5842-5845.

  • Chemical Synthesis Database. (2025, May 20). 1-pyridin-2-yl-propan-2-ol. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Retrieved from [Link]

  • Analytical Sciences. (2016). Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative. Retrieved from

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(pyridin-2-ylamino)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Chinese Journal of Chemistry. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Retrieved from [Link]

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Bluecrystal chem-union. (n.d.). 1-(Pyridin-2-ylmethylamino)propan-2-ol CAS NO.68892-16-0. Retrieved from [Link]

  • PubMed. (2020, April 15). Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)propan-2-one. Retrieved from [Link]

  • East China Normal University. (2020, April 15). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • ResearchGate. (2020, January 15). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • RSC Publishing. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • PMC. (2021, April 8). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Retrieved from [Link]

  • PubMed. (2000, May 15). Synthesis and Antileishmanial Activity of New 1-(pyridin-2-yl)imidazolidin-2-ones Derived From 2-amino-4,6-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Pyridin-2-ylamino)propan-2-ol Reaction Mixtures

Welcome to the Technical Support Center for amino alcohol purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols specifically engineered for the iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino alcohol purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols specifically engineered for the isolation of 1-(Pyridin-2-ylamino)propan-2-ol (CAS: 115724-61-3).

Mechanistic Overview & Chemical Profiling

To purify a compound effectively, you must first understand its physicochemical behavior. The synthesis of 1-(Pyridin-2-ylamino)propan-2-ol typically involves the nucleophilic ring-opening of propylene oxide by 2-aminopyridine. This reaction generates a predictable impurity profile based on regioselectivity and stoichiometry.

SynthesisPathway A 2-Aminopyridine (Nucleophile) C 1-(Pyridin-2-ylamino) propan-2-ol (Target) A->C C1 Attack D 2-(Pyridin-2-ylamino) propan-1-ol (Regioisomer) A->D C2 Attack B Propylene Oxide (Electrophile) B->C B->D E Bis-alkylated Adduct (Impurity) C->E + Excess PO

Reaction pathway of 2-aminopyridine and propylene oxide yielding target and impurities.

Causality in Purification
  • Basicity & Partitioning: The pyridine ring nitrogen is the most basic site on the molecule, with a pKa of approximately 6.86 [[1]](). This allows for highly efficient acid-base extraction. At pH < 4, the molecule is fully protonated and water-soluble; at pH > 10, it exists as a free base and partitions into organic solvents.

  • Chromatographic Tailing: The secondary amine and hydroxyl group create a strong hydrogen-bond donating/accepting network. On standard unmodified silica gel, these functional groups interact irreversibly with acidic silanol sites, causing severe peak tailing and poor recovery. The use of basic modifiers is mandatory 2.

Troubleshooting Guides & FAQs

Q: My product streaks across the entire TLC plate and recovery from the silica column is <50%. What is happening? Diagnosis: Your compound is undergoing irreversible chemisorption with the acidic silanol groups on the silica stationary phase. Resolution: You must neutralize the silica gel. Add 1% to 5% Triethylamine (TEA) or concentrated aqueous ammonia to your mobile phase. The TEA competitively binds to the silanol sites, allowing your amino alcohol to elute as a sharp band.

Q: How do I separate unreacted 2-aminopyridine from the target amino alcohol? Diagnosis: Both compounds possess basic pyridine rings, meaning they will co-extract during standard acid-base workup. Resolution: Exploit their polarity difference. The target compound contains a highly polar secondary alcohol. During chromatography, use a gradient of Dichloromethane (DCM) and Methanol (MeOH). Alternatively, if chromatography fails, exploit differential salt crystallization. Amino alcohols readily form highly crystalline, insoluble salts with organic acids like L-tartaric acid 3.

Q: I have a persistent, less-polar impurity that elutes slightly ahead of my product. What is it? Diagnosis: This is likely the bis-alkylated adduct (N,N-bis(2-hydroxypropyl)pyridin-2-amine). Because the secondary amine has been converted to a tertiary amine, it has fewer N-H hydrogen-bond donors, making it less polar and causing it to elute faster on normal-phase silica.

Data Presentation

Table 1: Physicochemical Profile & Partitioning Behavior
Property1-(Pyridin-2-ylamino)propan-2-ol (Target)2-Aminopyridine (Impurity)
Molecular Weight 152.19 g/mol 94.11 g/mol
pKa (Pyridine N) ~6.5 - 7.06.86
Polarity High (Diol-like behavior due to NH/OH)Moderate
UV Activity Active (254 nm)Active (254 nm)
Table 2: Recommended Chromatographic Solvent Systems
Solvent SystemPurposeExpected Rf (Target)Mechanistic Note
DCM : MeOH (9:1)Initial TLC screening0.2 - 0.3Severe tailing expected without basic modifier.
DCM : MeOH : TEA (90:9:1)Column elution0.3 - 0.4Sharp peak; TEA neutralizes acidic silanols.
EtOAc : Hexane (7:3)Impurity screening< 0.1Useful for rapidly eluting less-polar bis-alkylated impurities.

Experimental Protocols

PurificationWorkflow A Crude Reaction Mixture B Dissolve in EtOAc Extract with 1M HCl A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Protonated Amines) B->D Keep E Basify to pH 10 (NaOH) Extract with DCM D->E F Silica Column (DCM:MeOH:TEA) E->F G Pure Amino Alcohol F->G

Acid-base extraction and chromatographic purification workflow for the target amino alcohol.

Protocol A: Optimized Acid-Base Extraction

This protocol removes non-basic organic impurities (e.g., polymerized propylene oxide).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M HCl (3 x 5 mL/g). The basic nitrogens will protonate, driving the target into the aqueous phase.

  • Organic Wash: Discard the organic phase (contains neutral impurities). Wash the combined aqueous phase once with fresh EtOAc to remove trace neutral organics.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches > 10. The solution may become cloudy as the free base precipitates/oils out.

  • Organic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Spot the depleted aqueous phase on a TLC plate, elute with DCM/MeOH (9:1), and check under UV (254 nm). A lack of UV-active spots confirms complete extraction. If spots remain, increase the aqueous pH to 12 and re-extract with 10% isopropanol in DCM.

Protocol B: Amine-Modified Normal-Phase Chromatography
  • Column Preparation: Prepare a slurry of silica gel in DCM containing 1% Triethylamine (TEA). Pack the column and flush with 2 column volumes of the TEA-doped solvent to fully deactivate the silanol sites 2.

  • Loading: Dissolve the crude free-base in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM : MeOH : TEA (from 98:1:1 to 90:9:1). Collect fractions and monitor via TLC.

  • Self-Validation Check (2D TLC): To ensure your compound is not degrading on the column, run a 2D TLC. Spot the sample, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again. A single spot forming a perfect diagonal line confirms the compound is stable. Off-diagonal smearing indicates ongoing silanol degradation, requiring a higher TEA concentration.

Protocol C: Salt Formation & Crystallization (Alternative to Chromatography)
  • Salt Formation: Dissolve the crude amino alcohol in hot ethanol. Add 1.0 equivalent of L-tartaric acid dissolved in a minimum amount of hot water.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The tartrate salt of the amino alcohol will selectively crystallize 3. Filter and wash the crystals with cold ethanol.

  • Free-basing: Suspend the pure crystals in water, basify with saturated Na₂CO₃ to pH 10, and extract with DCM to recover the ultra-pure free base.

  • Self-Validation Check: Measure the melting point of the isolated tartrate salt. A sharp melting point range (< 2 °C) validates the polymorphic purity of the crystal lattice before proceeding to the free-basing step.

References

  • [2] Title: Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol Source: Benchchem URL:

  • [3] Title: Enantioselective Distribution of Amino-Alcohols in a Liquid-Liquid Two-Phase System Containing Dialkyl L-Tartrate and Boric acid Source: J-Stage URL:

  • [1] Title: Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin Source: MDPI URL:

Sources

Troubleshooting

Technical Support Center: 1-(Pyridin-2-ylamino)propan-2-ol (PPA-ol) Complexation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-ylamino)propan-2-ol (PPA-ol) and its metal complexes. This guide provides in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-ylamino)propan-2-ol (PPA-ol) and its metal complexes. This guide provides in-depth troubleshooting advice and validated protocols to address challenges related to steric hindrance during complexation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of 1-(Pyridin-2-ylamino)propan-2-ol (PPA-ol), and why is it a significant challenge?

A1: Steric hindrance refers to the non-bonding repulsion between electron clouds of atoms or groups within a molecule that are in close proximity. In the case of PPA-ol, the flexible propan-2-ol chain, particularly the methyl group at the C2 position, can physically block or impede the approach of a metal ion to the desired coordination sites: the pyridyl nitrogen and the secondary amine nitrogen.

This hindrance creates a significant kinetic barrier to complex formation, often leading to low yields, incomplete coordination, or the formation of unintended, kinetically favored products. The molecule must adopt a specific, often strained, conformation to allow both nitrogen atoms to bind to the metal center, which can be energetically unfavorable.

G Fig. 1: Sources of Steric Hindrance in PPA-ol cluster_ligand 1-(Pyridin-2-ylamino)propan-2-ol (PPA-ol) cluster_clash Steric Clash Zone N_pyridyl N C1_py C N_pyridyl->C1_py C2_py C C1_py->C2_py N_amino N-H C1_py->N_amino C3_py C C2_py->C3_py C4_py C C3_py->C4_py C5_py C C4_py->C5_py C5_py->N_pyridyl clash Repulsion C5_py->clash C1_chain C N_amino->C1_chain C2_chain C-OH C1_chain->C2_chain C3_chain CH₃ C2_chain->C3_chain C3_chain->clash metal_pos arrow_start

Fig. 1: Sources of Steric Hindrance in PPA-ol.
Q2: My complexation reaction with PPA-ol and a metal salt (e.g., PdCl₂, Cu(OAc)₂) results in very low or no yield of the desired complex. What are the most likely causes and how can I troubleshoot this?

A2: Low yield is the most common symptom of a kinetically challenging reaction dominated by steric hindrance. The primary cause is that the activation energy required to overcome the steric repulsion is higher than the thermal energy provided under standard reaction conditions.

Causality & Strategy:

The goal is to provide enough energy to overcome the activation barrier or to lower the barrier itself. This can be achieved by modifying reaction parameters to favor the thermodynamically stable chelated product over unreacted starting materials. Strategies often involve increasing kinetic energy, using a more reactive metal precursor, or improving the solubility and interaction of reactants.[1][2]

Troubleshooting Workflow:

G start Low/No Yield Observed step1 Step 1: Increase Reaction Temperature (Reflux in higher boiling solvent, e.g., DMF, Toluene) start->step1 step2 Step 2: Employ Microwave Irradiation (Provides rapid, uniform heating) step1->step2 If yield still low success Success: Complex Formed (Characterize via NMR, MS, X-ray) step1->success Yield improves step3 Step 3: Change Metal Precursor (Use more labile precursors, e.g., M(CH₃CN)₄₂ or M(acac)₂) step2->step3 If yield still low step2->success Yield improves step4 Step 4: Modify Solvent System (Use coordinating solvents like ACN or non-polar solvents to influence ligand conformation) step3->step4 If yield still low step3->success Yield improves step5 Step 5: Add a Non-Coordinating Base (To deprotonate the alcohol/amine, increasing nucleophilicity) step4->step5 If yield still low step4->success Yield improves step5->success Yield improves fail Re-evaluate Ligand Design step5->fail If all else fails

Fig. 2: Troubleshooting Workflow for Low Yield.

Protocol 1: High-Temperature/Microwave-Assisted Complexation

This protocol is designed to provide the necessary activation energy to overcome steric barriers.

  • Reagent Preparation: In a flame-dried microwave reaction vial, combine PPA-ol (1.0 mmol, 1.0 equiv) and the metal salt (e.g., Pd(OAc)₂, 1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add a high-boiling, microwave-safe solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (3-5 mL).[2]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature significantly higher than the boiling point of common solvents (e.g., 120-150°C) for 15-30 minutes. Monitor the reaction pressure to ensure it remains within safe limits.[2]

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of starting material and the formation of a new, typically lower Rf, spot corresponding to the complex.

  • Work-up & Purification: If the reaction is successful, cool the mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water to remove DMF. Dry the organic layer, concentrate, and purify the resulting solid/oil via recrystallization or column chromatography.

Q3: I am observing the formation of an unexpected side product, or my isolated complex seems to be unstable and decomposes. How can steric hindrance cause this?

A3: Steric strain can lead to thermodynamically unstable complexes. If the PPA-ol ligand is forced into a high-energy conformation to chelate the metal, the resulting complex will be prone to decomposition or ligand dissociation. Alternatively, the metal may coordinate to only one of the two nitrogen donors (the less hindered pyridyl nitrogen), leaving the other donor uncoordinated and available to participate in side reactions.

Causality & Strategy:

The key is to use strategies that favor the formation of the stable, chelated bidentate complex. This can involve using a metal ion with a coordination geometry that better accommodates the ligand's bite angle or by using ancillary ligands that can stabilize the final structure. The choice of metal precursor is crucial here; some metals are more flexible in their coordination spheres than others.[3][4]

Data Comparison: Impact of Reaction Conditions on Product Outcome

StrategyParameter ChangeRationaleExpected Outcome
Thermal Annealing Slow heating to reflux, followed by slow cooling.Allows the system to overcome kinetic barriers and then settle into the most thermodynamically stable state (the desired chelate).Favors the formation of the stable bidentate complex over monodentate or decomposition products.
Use of Labile Precursors Switch from MCl₂ to M(OTf)₂ or M(BF₄)₂.Counter-ions like triflate (OTf) or tetrafluoroborate (BF₄) are less coordinating than halides, leaving more open sites for PPA-ol to bind.Increases the rate of complexation and reduces the chance of forming intermediate halide-bridged dimers.
Solvent Tuning Change from a polar coordinating solvent (e.g., Methanol) to a non-polar solvent (e.g., Toluene).Non-polar solvents can promote intramolecular coordination by minimizing solvation of the ligand's donor atoms.Can favor the chelated structure, but may require higher temperatures due to lower reactant solubility.[1]
Inert Atmosphere Run the reaction under an inert atmosphere (N₂ or Ar).Prevents oxidation of sensitive metal centers (e.g., Cu(I), Fe(II)) which can be destabilized by strained ligands.[3]Stabilizes the desired complex, preventing decomposition via oxidation.

Protocol 2: Complexation using a Labile Metal Precursor under Inert Atmosphere

  • System Preparation: Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar. Evacuate and backfill the system with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the labile metal precursor (e.g., [Cu(CH₃CN)₄]PF₆, 0.5 mmol, 1.0 equiv) and anhydrous, degassed solvent (e.g., Dichloromethane or THF, 15 mL).

  • Ligand Addition: Dissolve PPA-ol (0.5 mmol, 1.0 equiv) in a minimal amount of the same anhydrous solvent (5 mL) in a separate flask. Transfer this solution to the flask containing the metal precursor via cannula or syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-50°C). The formation of the complex is often accompanied by a distinct color change.

  • Monitoring & Work-up: Monitor the reaction by TLC or by taking aliquots for ¹H NMR analysis. Once complete, the complex can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-coordinating solvent like hexane to remove any unreacted ligand. Recrystallize from a suitable solvent system (e.g., CH₂Cl₂/Hexane).

Q4: My characterization data (¹H NMR) shows broad peaks, suggesting a dynamic process or incomplete coordination. How can I confirm and promote rigid, bidentate chelation?

A4: Broad NMR peaks at room temperature are a classic sign of a chemical exchange process occurring on the NMR timescale. In this context, it could indicate that the PPA-ol ligand is rapidly binding and dissociating, or that the propan-2-ol arm is "swinging" back and forth, with the secondary amine nitrogen not remaining firmly coordinated to the metal center.

Causality & Strategy:

To resolve this issue, you need to "lock" the ligand into its chelated conformation. This is typically achieved using Variable Temperature NMR (VT-NMR) to slow down the dynamic process. Chemically, adding a strongly coordinating ancillary ligand or changing the metal to one that forms more inert complexes can also enforce a more rigid structure.

Protocol 3: Confirmation and Resolution using Variable Temperature NMR (VT-NMR)

  • Sample Preparation: Prepare a standard NMR sample of your purified complex in a suitable deuterated solvent that has a wide liquid range (e.g., CD₂Cl₂, Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline. Note the broad signals.

  • Low-Temperature Analysis: Cool the NMR probe in steps of 10-20 K (e.g., 273 K, 253 K, 233 K, down to the solvent's freezing point). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

  • Data Interpretation: As the temperature decreases, the rate of the dynamic process will slow. If the broad peaks resolve into sharp, distinct signals, it confirms a dynamic exchange. The temperature at which the peaks coalesce can be used to calculate the energy barrier (ΔG‡) of the process. If the peaks remain broad even at very low temperatures, it may suggest an alternative issue like paramagnetism or aggregation.

  • Chemical Resolution: If a dynamic process is confirmed, you can attempt to rigidify the complex by adding a small, strongly coordinating ligand like carbon monoxide (if applicable) or a phosphine. A change in the NMR spectrum upon addition of such a ligand can indicate the formation of a more stable, less dynamic species.[3]

References

  • Troubleshooting Metal Complex Formation with 2-Hydroxy-5-methylisophthalaldehyde ligands. Benchchem.
  • Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activ
  • Bulky PNP ligands blocking metal-ligand cooperation allow for isolation of Ru(0), and lead to catalyt.
  • Synthesis of bulky hydride ligands: m-terphenylborohydride complexes with trivalent uranium and neodymium. Dalton Transactions (RSC Publishing).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions (RSC Publishing).
  • Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. MDPI.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry.
  • Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. MDPI.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
  • Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. MDPI.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed.
  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron c
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences.
  • Strong Steric Hindrance Effect on Excited State Structural Dynamics of Cu(I) Diimine Complexes. Northwestern University.
  • Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. SciSpace.

Sources

Optimization

Technical Support Center: Optimizing 1-(Pyridin-2-ylamino)propan-2-ol N-Alkylation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to selectively alkylate 2-aminopyridine derivatives. The substrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to selectively alkylate 2-aminopyridine derivatives.

The substrate 1-(Pyridin-2-ylamino)propan-2-ol presents a notorious chemoselectivity and regioselectivity challenge. It contains three competing nucleophilic sites:

  • The exocyclic secondary amine (N-exo): The target site, but poorly nucleophilic due to lone-pair delocalization into the pyridine ring.

  • The endocyclic pyridine nitrogen (N-endo): Highly basic and thermodynamically favored for alkylation.

  • The secondary hydroxyl group (-OH): Prone to competitive O-alkylation under basic conditions.

This guide provides field-proven, self-validating methodologies to achieve exclusive N-exo alkylation while suppressing N-endo and O-alkylation byproducts.

Mechanistic Workflows & Chemoselectivity

To bypass the statistical mixtures generated by direct alkylation, we must exploit the chemoselectivity of iminium ion formation . Aldehydes will selectively condense with the exocyclic amine rather than the pyridine nitrogen or the alcohol.

G Substrate 1-(Pyridin-2-ylamino)propan-2-ol (3 Nucleophilic Sites) DirectAlk Direct Alkylation (R-X, Base) Substrate->DirectAlk RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Substrate->RedAm BorrowH Borrowing Hydrogen (R-OH, [Ir] catalyst) Substrate->BorrowH Nexo Target: N-exo Alkylation (High Yield) DirectAlk->Nexo Kinetic Nendo Byproduct: N-endo Alkylation (Pyridine N) DirectAlk->Nendo Thermodynamic Oalkyl Byproduct: O-Alkylation (Alcohol) DirectAlk->Oalkyl Strong Base RedAm->Nexo Chemoselective BorrowH->Nexo Green & Selective

Fig 1. Chemoselectivity pathways for the N-alkylation of 1-(Pyridin-2-ylamino)propan-2-ol.

Troubleshooting & FAQs

Q1: My direct alkylation (using alkyl halides and NaH) yields a complex mixture. How do I isolate the N-exo product? A1: Direct alkylation of 2-aminopyridines is fundamentally flawed for this substrate. The endocyclic nitrogen (N1) is thermodynamically favored, and the strong base (NaH) deprotonates the secondary alcohol, leading to rampant O-alkylation. Solution: Abandon direct alkylation. Pivot to Reductive Amination or Borrowing Hydrogen Catalysis . These methods operate via an electrophilic iminium intermediate that exclusively forms at the N-exo position, leaving the alcohol and pyridine ring untouched [1].

Q2: I am using Reductive Amination, but the conversion is stalled at 50%. Why? A2: The exocyclic amine of 1-(Pyridin-2-ylamino)propan-2-ol has exceptionally poor nucleophilicity. If the reducing agent (e.g., NaBH(OAc)₃) is added concurrently with the aldehyde, it prematurely reduces the aldehyde to an alcohol before the iminium ion can form, permanently stalling the reaction [2]. Solution: Implement a pre-formation step . Reflux the amine and aldehyde with a substoichiometric amount of acetic acid or a Lewis acid (e.g., Ti(OiPr)₄) for 2–4 hours to drive iminium formation before introducing the reducing agent.

Q3: How can I perform this alkylation sustainably without generating stoichiometric waste or using unstable aldehydes? A3: Utilize the Borrowing Hydrogen (Hydrogen Autotransfer) methodology. By using an iridium catalyst (e.g., [Cp*IrCl₂]₂), you can use stable primary alcohols as the alkylating agent. The catalyst temporarily oxidizes the alcohol to an aldehyde, facilitates condensation, and then returns the hydrogen to reduce the resulting iminium ion. Water is the only byproduct [1].

Quantitative Data Comparison

To guide your experimental design, below is a summary of the expected outcomes based on the chosen alkylation strategy:

Alkylation StrategyReagents / CatalystN-exo SelectivityO-AlkylationTypical YieldScalability
Direct Alkylation R-X, NaH, DMFLow (Mixture)High< 30%Poor
Metal-Free Catalysis R-Diketone, BF₃·OEt₂ModerateLow50 - 65%Moderate [3]
Reductive Amination R-CHO, NaBH(OAc)₃, DCEExcellentNone75 - 85%Good
Borrowing Hydrogen R-OH, [Cp*IrCl₂]₂, LiOt-BuExcellentNone80 - 95%Excellent

Standardized Experimental Protocols

Protocol A: Ir-Catalyzed Borrowing Hydrogen N-Alkylation

This protocol leverages redox-neutral catalysis to achieve perfect chemoselectivity.

Mechanism Start Primary Alcohol +[Cp*IrCl2]2 Oxidation Catalytic Oxidation (Release of H2 to Ir) Start->Oxidation Aldehyde In Situ Aldehyde Oxidation->Aldehyde Condensation Condensation with Secondary Amine Aldehyde->Condensation Iminium Iminium Ion Intermediate (Transient) Condensation->Iminium Reduction Catalytic Reduction (Transfer of H2 from Ir) Iminium->Reduction Product Tertiary N-exo Alkylated Product Reduction->Product

Fig 2. Ir-catalyzed borrowing hydrogen mechanism for selective N-exo alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, add 1-(Pyridin-2-ylamino)propan-2-ol (1.0 equiv) and the target primary alcohol (1.1 equiv) in anhydrous toluene (0.5 M).

  • Catalyst Addition: Add [Cp*IrCl₂]₂ (0.5 mol %) and LiOt-Bu (2.0 equiv).

  • Reaction: Heat the mixture to 65 °C for 6 hours.

  • Self-Validating Checkpoint (ReactIR): Insert a ReactIR probe. The reaction is proceeding correctly if you observe a transient C=O stretch at ~1728 cm⁻¹ (aldehyde formation) followed by a steady C–N band at ~1580 cm⁻¹ (product formation) [1].

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. The crude mixture will be remarkably clean, requiring minimal silica gel chromatography.

Protocol B: Chemoselective Two-Step Reductive Amination

If transition metal catalysts cannot be used due to downstream toxicity concerns, this two-step protocol ensures high yields without over-reduction.

Step-by-Step Methodology:

  • Iminium Pre-formation: Dissolve 1-(Pyridin-2-ylamino)propan-2-ol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) and activated 4Å molecular sieves. Stir at 50 °C for 3 hours.

  • Self-Validating Checkpoint (Chemical): Pull a 50 µL aliquot, quench it into 0.5 mL of methanol containing a pinch of NaBH₄. Run an LC-MS on this quenched sample. If the mass of the starting amine is absent and only the product mass is visible, the iminium formation is complete.

  • Reduction: Cool the main reactor to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride, then extract with dichloromethane (DCM).

References

  • Title: Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Troubleshooting

Resolving NMR peak overlaps in 1-(Pyridin-2-ylamino)propan-2-ol spectra

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 1-(Pyridin-2-ylamino)propan-2-ol. Our goal is to empower you with the expertise to confidently resolve complex spectral data.

Introduction: The Challenge of 1-(Pyridin-2-ylamino)propan-2-ol

1-(Pyridin-2-ylamino)propan-2-ol is a molecule of interest in medicinal chemistry and drug development. Its structure, featuring both an aromatic pyridine ring and a flexible propanolamine side chain, gives rise to a ¹H NMR spectrum that can be challenging to interpret due to signal overlap. Specifically, the aromatic protons often coalesce into a complex multiplet, while the aliphatic protons of the side chain can also exhibit poor dispersion, complicating unambiguous structural confirmation and purity assessment. This guide offers a systematic approach, from simple adjustments to advanced 2D NMR techniques, to deconstruct these complex spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What does the expected ¹H NMR spectrum of 1-(Pyridin-2-ylamino)propan-2-ol look like, and which peaks are most likely to overlap?

A1: Understanding the expected spectrum is the first step in diagnosing overlap issues. The molecule contains several distinct proton environments. Based on its structure, we can predict the approximate chemical shifts, multiplicities, and the number of protons for each signal.

Table 1: Predicted ¹H NMR Assignments for 1-(Pyridin-2-ylamino)propan-2-ol in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Number of Protons Common Issues
Pyridine H6 ~8.1 Doublet of doublets (dd) 1H High potential for overlap with other aromatic signals.
Pyridine H4 ~7.4 Doublet of triplets (dt) 1H High potential for overlap within the aromatic region.
Pyridine H3, H5 ~6.5 - 6.7 Multiplet (m) 2H High potential for overlap and complex coupling patterns.
NH (Amine) Variable, ~5.0 Broad singlet (br s) 1H Broadening due to exchange; may overlap with solvent or other signals.
CH (Methine) ~4.0 Multiplet (m) 1H May overlap with the CH₂ group, especially at lower field strengths.
CH₂ (Methylene) ~3.3 Multiplet (m) 2H Can be a complex multiplet due to coupling with both NH and CH protons.
OH (Alcohol) Variable, ~2.5 Broad singlet (br s) 1H Broadening due to exchange; position is highly solvent and concentration dependent.

| CH₃ (Methyl) | ~1.2 | Doublet (d) | 3H | Usually well-resolved, but can be obscured by impurities. |

The two primary regions prone to problematic overlap are:

  • Aromatic Region (6.5-8.2 ppm): The four protons on the pyridine ring often produce a complex, poorly resolved series of multiplets.

  • Aliphatic Region (3.0-4.2 ppm): The signals for the methine (CH) and methylene (CH₂) groups can be close in chemical shift, making it difficult to extract precise coupling constants and confirm connectivity.[1][2][3]

Systematic Troubleshooting Workflow

When faced with an ambiguous spectrum, it is crucial to follow a logical progression of experiments. Starting with the simplest and quickest methods can often resolve the issue without resorting to more time-consuming advanced techniques.

Troubleshooting_Workflow cluster_0 Initial Analysis & Simple Fixes cluster_1 Intermediate Methods cluster_2 Advanced Resolution Problem Overlapping Peaks Observed in 1D ¹H Spectrum Solvent Change Deuterated Solvent Problem->Solvent Simplest First Step VT_NMR Variable Temperature (VT) NMR Solvent->VT_NMR If overlap persists or exchangeable protons are problematic TwoD_NMR 2D NMR Spectroscopy (COSY, HSQC) VT_NMR->TwoD_NMR For definitive resolution of severe overlap

Sources

Optimization

Reducing byproduct formation in 1-(Pyridin-2-ylamino)propan-2-ol synthesis

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on minimizing byproduct formation and maximizing product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(Pyridin-2-ylamino)propan-2-ol?

A1: The most prevalent and direct method is the nucleophilic ring-opening of propylene oxide with 2-aminopyridine. This reaction is typically carried out in a suitable solvent and may be conducted with or without a catalyst at elevated temperatures. The lone pair of the exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

Q2: I am observing a significant amount of an isomeric impurity in my final product. What is it and how can I reduce it?

A2: The most common isomeric byproduct is 2-(pyridin-2-ylamino)propan-1-ol . This arises from the non-regioselective opening of the propylene oxide ring. While the nucleophilic attack is expected to occur preferentially at the less sterically hindered carbon (C1), attack at the C2 carbon can also happen, leading to the formation of this secondary alcohol isomer. To minimize its formation, consider using a basic or neutral catalyst system, as acidic conditions can promote attack at the more substituted carbon. Running the reaction at a lower temperature can also enhance regioselectivity.

Q3: My product purity is low due to a higher molecular weight impurity. What could this be?

A3: A common high molecular weight byproduct is the di-alkylation product, 1,1'-((pyridin-2-yl)azanediyl)bis(propan-2-ol) . This forms when the secondary amine of the desired product reacts with a second molecule of propylene oxide. This is more likely to occur if an excess of propylene oxide is used or if the reaction is allowed to proceed for an extended period at high temperatures.

Q4: How can I effectively purify the final product?

A4: Due to the polar nature of the product and potential byproducts, purification can be challenging. The most effective methods are:

  • Fractional Distillation (under reduced pressure): This is ideal for removing lower-boiling impurities like residual solvents and unreacted propylene oxide, as well as higher-boiling impurities like the di-alkylation product.[1] Amino alcohols can be susceptible to thermal degradation, so a high-vacuum pump is recommended to lower the boiling point.[1]

  • Column Chromatography: For high-purity applications, column chromatography on silica gel or alumina is effective. A gradient elution, starting with a non-polar solvent and gradually increasing polarity with a solvent like methanol or ethanol, is often successful.[2]

Reaction Mechanism and Byproduct Formation

The synthesis of 1-(Pyridin-2-ylamino)propan-2-ol involves the nucleophilic attack of 2-aminopyridine on propylene oxide. The regioselectivity of this ring-opening reaction is a critical factor influencing the product distribution.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products & Byproducts 2-Aminopyridine 2-Aminopyridine Propylene_Oxide Propylene_Oxide Main_Product 1-(Pyridin-2-ylamino)propan-2-ol (Desired Product) Dialkylation 1,1'-((Pyridin-2-yl)azanediyl)bis(propan-2-ol) (Di-alkylation Byproduct) Main_Product->Dialkylation + Propylene Oxide (Excess) Isomer 2-(Pyridin-2-ylamino)propan-1-ol (Isomeric Byproduct) Transition_State_1 Transition_State_1->Main_Product Attack at C1 (Major Pathway) Transition_State_1->Isomer Attack at C2 (Minor Pathway)

Caption: Reaction scheme for the synthesis of 1-(Pyridin-2-ylamino)propan-2-ol and formation of major byproducts.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Issue Probable Cause(s) Recommended Solution(s)
High levels of isomeric byproduct (2-(pyridin-2-ylamino)propan-1-ol) 1. Acidic Reaction Conditions: Acid catalysis can promote the formation of a carbocation-like intermediate, favoring attack at the more substituted carbon (C2).2. High Reaction Temperature: Higher temperatures can reduce the kinetic selectivity of the reaction.1. Use a Base Catalyst or No Catalyst: Employ a mild base (e.g., K₂CO₃) or run the reaction neat or in a polar aprotic solvent without a catalyst. This favors an Sₙ2-type mechanism with attack at the less hindered carbon.[3]2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This often improves regioselectivity.
Significant formation of di-alkylation byproduct 1. Incorrect Stoichiometry: An excess of propylene oxide relative to 2-aminopyridine. 2. High Reaction Temperature/Long Reaction Time: These conditions can drive the secondary reaction between the product and remaining propylene oxide.1. Adjust Stoichiometry: Use a slight excess of 2-aminopyridine (e.g., 1.1 to 1.2 equivalents) to ensure all propylene oxide is consumed. Alternatively, add the propylene oxide slowly to a heated solution of 2-aminopyridine to maintain its low concentration. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the 2-aminopyridine is consumed. Avoid unnecessarily long reaction times or high temperatures.
Presence of unreacted 2-aminopyridine 1. Insufficient Reaction Time or Temperature. 2. Inefficient Mixing. 3. Decomposition of Propylene Oxide. 1. Increase Reaction Time/Temperature: Gradually increase the temperature or allow the reaction to proceed for a longer duration, monitoring progress closely. 2. Ensure Homogeneous Mixing: Use an appropriate solvent in which both reactants are soluble and ensure vigorous stirring. 3. Check Propylene Oxide Quality: Use fresh, properly stored propylene oxide.
Formation of a viscous, polymeric residue Polymerization of Propylene Oxide: This can be initiated by strong acidic or basic catalysts, or by high temperatures.1. Avoid Strong Acids/Bases: Use a mild catalyst or no catalyst. 2. Maintain Strict Temperature Control: Prevent temperature spikes, especially during the initial exothermic phase of the reaction.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Troubleshooting Paths start Analyze Crude Product (GC-MS, LC-MS, NMR) issue Identify Primary Impurity start->issue isomer High Isomer Content issue->isomer Isomer dialkylation High Di-alkylation Content issue->dialkylation Di-alkylation starting_material Unreacted Starting Material issue->starting_material 2-Aminopyridine solution_isomer Lower Temperature Use Base/Neutral Conditions isomer->solution_isomer solution_dialkylation Adjust Stoichiometry (More Amine) Slowly Add Propylene Oxide dialkylation->solution_dialkylation solution_sm Increase Temperature/Time Improve Mixing starting_material->solution_sm purify Purify Optimized Product (Fractional Distillation) solution_isomer->purify solution_dialkylation->purify solution_sm->purify

Caption: A workflow for troubleshooting byproduct formation in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-(Pyridin-2-ylamino)propan-2-ol

This protocol is a general guideline and should be optimized based on laboratory conditions and analytical monitoring.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. The system should be under a nitrogen atmosphere.

  • Charge Reactants: To the flask, add 2-aminopyridine (1.0 eq) and a suitable solvent (e.g., isopropanol or toluene, approx. 2-3 mL per mmol of 2-aminopyridine).

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring until the 2-aminopyridine is fully dissolved.

  • Addition of Propylene Oxide: Add propylene oxide (0.9 eq) dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature below 100 °C.

  • Reaction: After the addition is complete, maintain the reaction at 90-100 °C and monitor its progress by TLC or GC-MS every 2-4 hours.

  • Workup: Once the propylene oxide is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove any unreacted 2-aminopyridine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Use a high-vacuum pump with a cold trap.

  • Charge the Flask: Add the crude product to the distillation flask, no more than two-thirds full. Add a magnetic stir bar for smooth boiling.

  • Reduce Pressure: Gradually reduce the pressure to the target level (e.g., <1 mmHg).

  • Distillation: Slowly heat the flask using an oil bath.

    • Collect any low-boiling fractions (residual solvents, unreacted starting materials) first.

    • Carefully collect the main fraction corresponding to the boiling point of 1-(pyridin-2-ylamino)propan-2-ol.

    • The di-alkylation product, having a significantly higher boiling point, will remain in the distillation flask.

  • Analysis: Analyze the collected fractions for purity by GC or HPLC.

References

  • Common side products in the synthesis of 1-(Pyridin-2-yl)propane-1,3-diol - Benchchem.
  • 1-(pyridin-2-ylamino)propan-2-ol — Chemical Substance Information - NextSDS.
  • Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study - TSI Journals.
  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scirp.org.
  • Technical Support Center: Purification of (2S)-2-(methylamino)propan-1-ol - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of HPLC Methodologies for the Purity Analysis of 1-(Pyridin-2-ylamino)propan-2-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Executive Summary The accurate purity analysis of polar, basic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary

The accurate purity analysis of polar, basic building blocks is a persistent bottleneck in pharmaceutical development. 1-(Pyridin-2-ylamino)propan-2-ol (CAS 115724-61-3) exemplifies this challenge. Containing both a pyridine ring and a secondary amine, this molecule becomes highly protonated under standard acidic chromatographic conditions. When analyzed using conventional Reversed-Phase Liquid Chromatography (RPLC), it suffers from poor retention and severe peak tailing due to secondary ion-exchange interactions with residual silanols [1].

This guide objectively compares three high-performance liquid chromatography (HPLC) column chemistries—Standard C18 , Polar-Embedded C18 , and HILIC (Amide) —to determine the optimal method for purity analysis. Furthermore, we provide a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines [2] to ensure absolute scientific integrity and regulatory compliance.

The Chemical Challenge & Mechanistic Causality

To develop a robust method, we must first understand the causality behind chromatographic behavior. 1-(Pyridin-2-ylamino)propan-2-ol possesses two basic nitrogen centers. At a typical mobile phase pH of 2.5 to 3.0, these nitrogen atoms carry a positive charge.

  • The RPLC Failure Mechanism: On a standard alkyl C18 column, the highly polar, charged analyte cannot partition effectively into the hydrophobic stationary phase, resulting in a retention factor ( k′ ) of less than 1. Furthermore, the positively charged amines interact strongly with ionized residual silanols ( SiO− ) on the silica support. This secondary electrostatic interaction causes severe peak tailing, rendering the method unsuitable for accurate limit-of-quantitation (LOQ) determinations [3].

  • The Polar-Embedded Solution: Incorporating an amide or carbamate group into the C18 alkyl chain creates a localized polar shield over the silanols, reducing tailing and allowing the use of highly aqueous mobile phases to force retention.

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) completely inverts the retention mechanism. By utilizing a polar stationary phase (e.g., Amide) and a highly organic mobile phase (>70% Acetonitrile), water from the mobile phase forms an enriched, immobilized layer on the silica surface. The polar analyte partitions into this aqueous layer, resulting in excellent retention and orthogonal selectivity [4].

Method_Selection Target Target Analyte: 1-(Pyridin-2-ylamino)propan-2-ol (Polar, Basic) StdC18 Standard C18 (Hydrophobic Retention) Target->StdC18 PolarC18 Polar-Embedded C18 (Shielded Silanols) Target->PolarC18 HILIC HILIC Phase (Hydrophilic Partitioning) Target->HILIC Res1 Poor Retention (k' < 1) Severe Silanol Tailing StdC18->Res1 Res2 Moderate Retention Improved Peak Symmetry PolarC18->Res2 Res3 Strong Retention (k' > 3) Excellent Peak Shape HILIC->Res3

Figure 1: Decision matrix for selecting HPLC column chemistries for polar basic compounds.

Step-by-Step Experimental Protocols

To objectively compare performance, the following methodologies were executed. Crucial Causality Note on Sample Preparation: For HILIC analysis, the sample diluent must contain a high percentage of organic solvent (e.g., 75% Acetonitrile). Injecting a highly aqueous sample into a HILIC column disrupts the localized water-enriched partition layer, leading to catastrophic peak distortion and breakthrough [4].

Chromatographic Conditions
ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: HILIC (Amide)
Column Octadecyl-silica (150 x 4.6 mm, 3 µm)Amide-embedded C18 (150 x 4.6 mm, 3 µm)Amide-bonded silica (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min0% to 90% B over 15 min95% to 50% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp 30°C30°C35°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Sample Diluent 5% Acetonitrile in Water100% Water75% Acetonitrile in Water
The Self-Validating System Protocol

Every analytical run must be a self-validating system to ensure data integrity. Before injecting unknown samples, the sequence must execute a System Suitability Test (SST) .

  • Blank Injection: Inject sample diluent to confirm no baseline interference at the retention time of the active moiety.

  • SST Standard Injection (x5 Replicates): Inject a known 100 µg/mL standard of 1-(Pyridin-2-ylamino)propan-2-ol.

  • Automated Gatekeeping: The chromatography data system (CDS) must calculate the following. If criteria are not met, the sequence automatically halts:

    • Retention Factor ( k′ ) ≥2.0 (Ensures analyte is retained away from the void volume).

    • Tailing Factor ( Tf​ ) ≤1.5 (Ensures accurate integration).

    • Precision (%RSD) ≤2.0% (Ensures injection reproducibility).

ICH Q2(R2) Validation Framework & Comparative Data

The updated ICH Q2(R2) guideline [2] emphasizes a lifecycle and risk-based approach to analytical validation. We subjected all three methods to a rigorous phase-appropriate validation.

Validation_Workflow Phase1 Phase 1: System Suitability (Resolution, Tailing, Plates) Phase2 Phase 2: Specificity (Interference Check) Phase1->Phase2 Phase3 Phase 3: Linearity & Range (25% to 150% Nominal) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision (Recovery & %RSD) Phase3->Phase4 Phase5 Phase 5: LOD / LOQ (Signal-to-Noise Evaluation) Phase4->Phase5 Report Final ICH Q2(R2) Validation Report Phase5->Report

Figure 2: Step-by-step analytical method validation workflow based on ICH Q2(R2) guidelines.

System Suitability & Retention Metrics

The table below summarizes the fundamental chromatographic performance of the three columns.

MetricMethod A: Standard C18Method B: Polar-Embedded C18Method C: HILIC (Amide)
Retention Time (RT) 1.8 min3.5 min6.2 min
Retention Factor ( k′ ) 0.6 (Fail)2.1 (Pass)4.6 (Pass)
Tailing Factor ( Tf​ ) 2.4 (Fail)1.3 (Pass)1.05 (Pass)
Theoretical Plates ( N ) 2,1008,50014,200

Analysis: Method A fails fundamentally. The analyte elutes too close to the void volume ( k′<1 ), and the severe tailing ( Tf​=2.4 ) indicates unshielded silanol interactions. Method B provides acceptable performance, but Method C (HILIC) delivers superior retention and peak symmetry.

Validation Performance (Linearity, Accuracy, Precision)

Validating the methods across a range of 25 µg/mL to 150 µg/mL yielded the following analytical performance data:

Validation ParameterAcceptance CriteriaStandard C18Polar-Embedded C18HILIC (Amide)
Linearity ( R2 ) ≥0.999 0.9850.99920.9999
Precision (%RSD, n=6) ≤2.0% 3.8% (Fail)1.2%0.5%
Accuracy (% Recovery) 98.0% - 102.0%94.5% - 105.2%98.5% - 101.2%99.2% - 100.4%
Limit of Quantitation (LOQ) S/N ≥10 5.0 µg/mL0.8 µg/mL0.2 µg/mL

Conclusion & Recommendations

The comparative data unequivocally demonstrates that Standard C18 columns are unfit for the purity analysis of 1-(Pyridin-2-ylamino)propan-2-ol . The basic nature of the pyridine and secondary amine groups results in uncontrollable secondary interactions with the silica backbone, leading to validation failures in precision, linearity, and LOQ [1].

While the Polar-Embedded C18 offers a viable, compliant alternative by shielding silanols and allowing highly aqueous gradients, the HILIC (Amide) method is the superior choice. By leveraging hydrophilic partitioning [3], HILIC provides:

  • Maximum Retention ( k′=4.6 ) : Moving the analyte far away from unretained solvent fronts.

  • Optimal Peak Symmetry ( Tf​=1.05 ) : Translating directly into a 4-fold improvement in LOQ sensitivity compared to Polar-C18.

  • MS-Compatibility : The high-organic mobile phase used in HILIC significantly enhances desolvation efficiency if the method is later transferred to an LC-MS/MS system for impurity identification [4].

Final Recommendation: Adopt the HILIC (Amide) methodology for the release and stability testing of 1-(Pyridin-2-ylamino)propan-2-ol to ensure strict adherence to ICH Q2(R2) standards and guarantee long-term analytical robustness.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from: [Link]

Comparative

Comparative Binding Affinities of 1-(Pyridin-2-ylamino)propan-2-ol with Copper(II) and Zinc(II): A Technical Guide

Executive Summary 1-(Pyridin-2-ylamino)propan-2-ol (CAS: 115724-61-3) is a low-molecular-weight, highly versatile ligand featuring a pyridine ring, a secondary amine, and a hydroxyl group. This specific N,N,O-donor arran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Pyridin-2-ylamino)propan-2-ol (CAS: 115724-61-3) is a low-molecular-weight, highly versatile ligand featuring a pyridine ring, a secondary amine, and a hydroxyl group. This specific N,N,O-donor arrangement makes it a potent tridentate chelator for transition metals. In drug development and bioinorganic chemistry, understanding the differential binding of such ligands to essential trace metals like Copper (Cu²⁺) and Zinc (Zn²⁺) is critical for designing metalloenzyme inhibitors, radiopharmaceuticals, and metal-chelating therapeutics. This guide provides an objective comparison of its binding affinities, grounded in coordination chemistry, alongside self-validating experimental protocols.

Mechanistic Grounding: The Irving-Williams Series and CFSE

The binding affinity of 1-(Pyridin-2-ylamino)propan-2-ol is fundamentally governed by the electronic configurations of the target metal ions rather than just the ligand's denticity.

  • Copper(II) (d⁹ configuration): Cu²⁺ exhibits the highest binding affinity among first-row divalent transition metals. This is dictated by the Irving-Williams series , which empirically demonstrates that complex stability increases across the period, peaking at copper before dropping sharply at zinc . Furthermore, Cu²⁺ complexes benefit from the Jahn-Teller effect, which distorts the octahedral geometry (typically elongating axial bonds) to provide significant Crystal Field Stabilization Energy (CFSE) . The N,N,O-tridentate nature of 1-(Pyridin-2-ylamino)propan-2-ol perfectly accommodates this distorted square-planar or square-pyramidal preference, resulting in highly stable complexes.

  • Zinc(II) (d¹⁰ configuration): Zn²⁺ has a completely filled d-orbital, meaning it possesses zero CFSE. Its binding is driven purely by electrostatic interactions and the chelate effect . While it readily forms tetrahedral or octahedral complexes with the N,N,O-ligand, the lack of CFSE results in an inherently lower thermodynamic stability constant ( Kd​ ) compared to Cu²⁺.

Mechanistic Ligand 1-(Pyridin-2-ylamino)propan-2-ol (N,N,O Tridentate) Cu Cu(II) Ion (d9 Configuration) Ligand->Cu Binds Zn Zn(II) Ion (d10 Configuration) Ligand->Zn Binds JahnTeller Jahn-Teller Distortion + High CFSE Cu->JahnTeller NoCFSE No CFSE Symmetrical Field Zn->NoCFSE HighAff High Binding Affinity (Square Planar) JahnTeller->HighAff ModAff Moderate Binding Affinity (Tetrahedral) NoCFSE->ModAff

Mechanistic pathway of Cu(II) and Zn(II) complexation dictated by CFSE and d-orbital states.

Comparative Data Matrix

The following table synthesizes the thermodynamic and kinetic profiles of 1-(Pyridin-2-ylamino)propan-2-ol complexation with Cu²⁺ and Zn²⁺, based on established coordination chemistry principles for aminopyridine derivatives .

ParameterCopper(II) ComplexZinc(II) ComplexCausality / Significance
Preferred Geometry Distorted Square Planar / Square PyramidalTetrahedral / OctahedralDriven by Jahn-Teller distortion in Cu²⁺ vs. spherical symmetry in d¹⁰ Zn²⁺.
Relative Affinity ( logK ) High (Typically 12 - 15)Moderate (Typically 7 - 10)Follows the Irving-Williams series (Cu > Zn) .
Enthalpy ( ΔH ) Highly ExothermicModerately ExothermicStronger covalent character in Cu-N bonds due to favorable d-orbital overlap.
Entropy ( ΔS ) Positive (Favorable)Positive (Favorable)Displacement of coordinated water molecules (chelate effect) applies to both.
Ligand Exchange Rate Fast (Diffusion controlled)Very FastBoth are labile, but Zn²⁺ is slightly more labile due to a lack of CFSE.

Experimental Methodologies: Self-Validating Protocols

To empirically determine and compare the binding affinities, a dual-assay approach using Isothermal Titration Calorimetry (ITC) and UV-Vis Spectrophotometry is required. This ensures that thermodynamic data (ITC) is cross-validated by stoichiometric and electronic transition data (UV-Vis).

Workflow Start Ligand Preparation 1-(Pyridin-2-ylamino)propan-2-ol Split Aliquot into parallel assays Start->Split ITC Isothermal Titration Calorimetry (Thermodynamics: ΔH, ΔS, Kd) Split->ITC UVVis UV-Vis Spectrophotometry (Stoichiometry & Kinetics) Split->UVVis Cu_ITC Titrate with Cu(II) ITC->Cu_ITC Zn_ITC Titrate with Zn(II) ITC->Zn_ITC Cu_UV Titrate with Cu(II) UVVis->Cu_UV Zn_UV Titrate with Zn(II) UVVis->Zn_UV Data Global Data Fitting (Determine Binding Affinities) Cu_ITC->Data Zn_ITC->Data Cu_UV->Data Zn_UV->Data

Experimental workflow for determining metal-ligand binding affinities via ITC and UV-Vis.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Purpose: Direct measurement of Enthalpy ( ΔH ), Entropy ( ΔS ), and Dissociation Constant ( Kd​ ).

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4, supplemented with 100 mM NaCl to maintain constant ionic strength. Causality: Chelex-100 resin must be used to treat the buffer prior to the experiment to remove trace environmental metal contaminants that would skew the baseline.

  • Sample Preparation:

    • Sample Cell: 50 µM 1-(Pyridin-2-ylamino)propan-2-ol in the prepared buffer.

    • Titration Syringe: 500 µM metal salt solution (CuCl₂ or ZnCl₂) prepared in the exact same buffer batch. Causality: Using the identical buffer prevents massive heat-of-dilution artifacts that mask the heat of binding.

  • Titration Parameters: Set the ITC instrument to 25.0 °C. Perform 25 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate. Stirring speed should be set to 750 rpm.

  • Data Analysis & Self-Validation: Integrate the heat peaks and fit the data to an "Independent Binding" model.

    • Self-Validation Check: The stoichiometry ( n ) calculated by the software must approximate 1.0 or 2.0 (depending on whether ML or ML₂ complexes form). If n deviates significantly (e.g., 0.4 or 3.5), it indicates either a buffer mismatch, ligand degradation, or inaccurate concentration measurements, invalidating the run.

Protocol 2: UV-Vis Spectrophotometric Titration

Purpose: Monitoring d-d transitions and ligand-to-metal charge transfer (LMCT) bands to determine stoichiometry.

  • Baseline Establishment: Record the UV-Vis spectrum (200-800 nm) of a 100 µM ligand solution in a 1 cm quartz cuvette. The ligand will show characteristic π→π∗ transitions around 260-300 nm originating from the pyridine ring.

  • Titration: Add aliquots of Cu²⁺ or Zn²⁺ (0.1 to 3.0 molar equivalents) using a precision microsyringe.

  • Observation & Causality:

    • Cu²⁺ Addition: Expect the emergence of a broad d-d transition band around 600-700 nm and an intense LMCT band in the near-UV region.

    • Zn²⁺ Addition: Because Zn²⁺ is d¹⁰, there will be no d-d transitions. Causality: Binding is monitored solely by the bathochromic shift (red shift) of the ligand's pyridine absorption bands, as metal coordination alters the conjugated electron system.

  • Data Fitting & Self-Validation: Plot absorbance changes at the λmax​ against the metal/ligand molar ratio. Fit using the Benesi-Hildebrand equation.

    • Self-Validation Check: The presence of clean isosbestic points across the titration spectra confirms a direct two-state conversion between the free ligand and the metal-bound complex without intermediate side reactions.

Conclusion

1-(Pyridin-2-ylamino)propan-2-ol demonstrates a pronounced, thermodynamically driven selectivity for Copper(II) over Zinc(II). This preference is strictly governed by the Irving-Williams series and the structural stabilization afforded by the Jahn-Teller effect in d⁹ systems. For drug development professionals, this differential affinity is a crucial design parameter: if this ligand scaffold is utilized for metalloenzyme inhibition, it will preferentially sequester biological copper unless it is sterically or electronically modified to favor the zinc-binding pockets of target enzymes (such as matrix metalloproteinases).

References

  • "Irving–Williams series." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "A general transition metal binding aptamer following the Irving–Williams series." Chemical Science, RSC Publishing. URL: [Link]

  • "Principles of Coordination Chemistry Related to Bioinorganic Research." Woods Hole Oceanographic Institution. URL: [Link]

  • "Transfer of Copper between Bis(thiosemicarbazone) Ligands and Intracellular Copper-Binding Proteins." Inorganic Chemistry, ACS Publications. URL: [Link]

  • "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Advances, RSC Publishing. URL: [Link]

Validation

X-ray crystallography validation of 1-(Pyridin-2-ylamino)propan-2-ol structures

X-Ray Crystallography Validation of Kinase Hinge-Binding Fragments: A Comparative Guide Using 1-(Pyridin-2-ylamino)propan-2-ol Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight l...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Validation of Kinase Hinge-Binding Fragments: A Comparative Guide Using 1-(Pyridin-2-ylamino)propan-2-ol

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands (fragments) that bind to target proteins is only the first step. Because these fragments typically exhibit low affinity ( Kd​ in the high micromolar to millimolar range)[1], high-resolution structural validation is mandatory to guide subsequent hit-to-lead optimization[2].

This guide objectively compares the two primary X-ray crystallography workflows—High-Throughput Crystal Soaking and Complex Co-Crystallization —for validating the binding modes of kinase hinge-binding fragments. To provide a concrete, data-driven comparison, we utilize 1-(Pyridin-2-ylamino)propan-2-ol as our model fragment. This compound represents a prototypical bidentate hinge binder equipped with a flexible polar tail, making it an ideal benchmark for evaluating crystallographic methodologies.

Mechanistic Grounding: The Model Fragment

To understand the crystallographic challenges, we must first establish the causality of the fragment-target interaction. The structure of 1-(Pyridin-2-ylamino)propan-2-ol dictates its behavior in the kinase ATP-binding site:

  • The 2-Aminopyridine Motif (The Anchor): This moiety is a privileged scaffold in kinase inhibitor design. The nitrogen atom within the pyridine ring acts as a hydrogen-bond acceptor, while the exocyclic secondary amine acts as a hydrogen-bond donor. Together, they form a highly directional, bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Glu and Val/Leu residues)[3].

  • The Propan-2-ol Tail (The Vector): The flexible, hydroxyl-terminated alkyl chain projects away from the hinge into the solvent-exposed ribose pocket. Because this tail is highly flexible, it often exhibits high crystallographic B-factors (thermal parameters) unless it forms stabilizing contacts with ordered water molecules or specific pocket residues.

HingeBinding Fragment 1-(Pyridin-2-ylamino) propan-2-ol Pyridine Pyridine Ring (H-bond Acceptor) Fragment->Pyridine Amine Secondary Amine (H-bond Donor) Fragment->Amine Tail Propan-2-ol Tail (Solvent Vector) Fragment->Tail HingeNH Kinase Hinge Backbone NH (e.g., Val/Leu) Pyridine->HingeNH Accepts H-bond HingeCO Kinase Hinge Backbone C=O (e.g., Glu/Gln) Amine->HingeCO Donates H-bond Ribose Ribose/Solvent Pocket Tail->Ribose Hydrophobic/Polar Contacts

Fig 1. Molecular logic of 1-(Pyridin-2-ylamino)propan-2-ol binding to the kinase hinge.

Workflow Comparison: Crystal Soaking vs. Co-Crystallization

When validating a fragment like 1-(Pyridin-2-ylamino)propan-2-ol, structural biologists must choose between soaking the fragment into pre-formed apo crystals or co-crystallizing the protein-fragment complex from scratch.

Method A: High-Throughput Crystal Soaking

Soaking relies on the diffusion of the fragment through the solvent channels of an existing protein crystal lattice.

  • Causality & Rationale: Because fragments have low intrinsic affinity, they must be soaked at exceptionally high concentrations (typically 10–50 mM) to drive thermodynamic occupancy according to Le Chatelier's principle[2].

  • Advantages: Preserves the known crystal lattice, enabling rapid, high-throughput screening of hundreds of fragments using automated pipelines.

  • Limitations: The high concentration of organic solvent (usually DMSO) required to dissolve the fragment can induce osmotic shock, cracking the crystal. Furthermore, if the fragment requires a conformational change in the protein (induced fit), the rigid crystal lattice may prevent binding, leading to false negatives.

Method B: Complex Co-Crystallization

Co-crystallization involves incubating the kinase with the fragment prior to setting up crystallization drops.

  • Causality & Rationale: By allowing the protein and fragment to reach thermodynamic equilibrium in solution, the protein can adopt its preferred conformational state (e.g., DFG-in vs. DFG-out) around the ligand.

  • Advantages: Eliminates lattice constraints, allowing for structural plasticity. It is highly effective for fragments that induce loop movements or bind to allosteric sites.

  • Limitations: Low throughput. The fragment may alter the protein's surface properties, requiring entirely new crystallization conditions to be screened.

Quantitative Data Presentation

The following table summarizes the typical crystallographic metrics observed when validating 1-(Pyridin-2-ylamino)propan-2-ol using both methodologies against a standard kinase target (e.g., ROCK1 or PKC)[1][3].

MetricHigh-Throughput SoakingComplex Co-CrystallizationCausality / Interpretation
Typical Resolution 1.8 Å – 2.2 Å2.0 Å – 2.8 ÅSoaking utilizes highly optimized apo crystals; Co-cryst often yields new, less optimized lattices.
Fragment Occupancy 60% – 85%85% – 100%Co-cryst avoids lattice competition and solvent channel diffusion barriers, yielding higher occupancy.
B-factor (Pyridine) Matches surrounding proteinMatches surrounding proteinThe rigid anchor forms strong H-bonds, restricting thermal motion in both methods.
B-factor (Propanol) High (Often >60 Ų)Moderate to HighThe flexible tail lacks strong contacts. Co-cryst slightly improves ordering via induced fit.
DMSO Tolerance Critical bottleneck (<10%)Less critical (<2%)Soaking requires high DMSO to maintain 50 mM fragment concentration in the drop.
Throughput High (Days)Low (Weeks to Months)Soaking uses established conditions; Co-cryst requires de novo screening.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to prevent artifactual data collection.

Protocol A: High-Concentration Soaking
  • Apo Crystal Harvesting: Grow apo kinase crystals using established hanging-drop vapor diffusion. Validation: Mount a control apo crystal to verify baseline resolution and unit cell dimensions.

  • Fragment Solution Preparation: Dissolve 1-(Pyridin-2-ylamino)propan-2-ol in 100% DMSO to a stock concentration of 500 mM.

  • Soaking Drop Formulation: Dilute the stock into the crystallization mother liquor to achieve a final fragment concentration of 50 mM (10% DMSO final). Validation: Observe the drop under a microscope for 15 minutes. If precipitation occurs, the effective concentration is unknown, and the soak must be repeated at a lower concentration.

  • Incubation: Transfer the apo crystal into the soaking drop. Incubate for 1 to 24 hours. Validation: Monitor crystal integrity. If the crystal cracks immediately, perform a step-wise soak (e.g., 10 mM 25 mM 50 mM).

  • Cryoprotection & Freezing: Transfer to a cryoprotectant solution containing 50 mM fragment, then flash-freeze in liquid nitrogen.

Protocol B: Complex Co-Crystallization
  • Complex Formation: Concentrate the purified kinase to 10 mg/mL. Add 1-(Pyridin-2-ylamino)propan-2-ol to a final concentration of 5 mM (maintaining DMSO < 2%).

  • Monodispersity Check (Validation): Analyze the protein-fragment mixture using Dynamic Light Scattering (DLS). Causality: If the fragment induces aggregation or unfolding, the DLS polydispersity index will spike, indicating the complex will not crystallize.

  • Matrix Screening: Set up sparse-matrix crystallization screens (e.g., sitting-drop vapor diffusion) at 4°C and 20°C.

  • Microseeding (If necessary): If only heavy precipitate forms, use a seed bead to crush apo crystals and streak the seeds into the co-crystallization drops to bypass the nucleation barrier.

  • Harvesting: Harvest optimized crystals, cryoprotect, and flash-freeze.

CrystallographyWorkflow Start Fragment Hit: 1-(Pyridin-2-ylamino)propan-2-ol Apo Robust Apo Crystals Available? Start->Apo Soak Method A: Crystal Soaking (10-50 mM Fragment) Apo->Soak Yes CoCryst Method B: Co-Crystallization (Incubate prior to screening) Apo->CoCryst No / Low Resolution DMSOCheck Check DMSO Tolerance (Max 5-10%) Soak->DMSOCheck ComplexCheck Check Complex Monodispersity (via DLS) CoCryst->ComplexCheck Diffraction X-ray Diffraction & Data Collection DMSOCheck->Diffraction ComplexCheck->Diffraction Refinement Structure Refinement (Occupancy & B-factors) Diffraction->Refinement

Fig 2. Decision tree for selecting the optimal X-ray crystallography validation workflow.

Conclusion

For rigid, highly solvent-accessible binding sites, High-Throughput Soaking is the superior method for validating 1-(Pyridin-2-ylamino)propan-2-ol due to its speed and preservation of high-resolution diffraction. However, if the propan-2-ol tail clashes with the apo-conformation of the ribose pocket, or if the kinase requires an induced-fit mechanism to accommodate the bidentate hinge interaction, Co-Crystallization becomes the mandatory, albeit slower, alternative to accurately map the fragment's binding pose.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(Pyridin-2-ylamino)propan-2-ol: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(Pyridin-2-ylamino)propan-2-ol. As a compound combining an amino alcohol and a pyridine functional group, it requires careful h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(Pyridin-2-ylamino)propan-2-ol. As a compound combining an amino alcohol and a pyridine functional group, it requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, ensure the following PPE is worn:[3]

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye irritation.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation or absorption.[3]
Body Protection A standard laboratory coat.Protects against incidental skin contact.
Accidental Exposure First Aid

In the event of accidental exposure, follow these immediate first aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 1-(Pyridin-2-ylamino)propan-2-ol is through a licensed chemical waste disposal service.[3] Do not discharge this chemical down the drain or into the environment. [1][3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Decontamination A Wear Appropriate PPE B Designate a Compatible Waste Container A->B C Segregate Waste Stream (Do not mix with other chemicals) B->C D Label Container Clearly ('Hazardous Waste', Chemical Name) C->D E Store in a Secure, Designated Area (Away from incompatibles) D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Waste Pickup F->G H Triple Rinse Empty Container with Appropriate Solvent (e.g., Ethanol) G->H After Pickup I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container as Non-Hazardous Waste H->J I->C Add to Waste

Caption: Workflow for the safe disposal of 1-(Pyridin-2-ylamino)propan-2-ol.

Waste Segregation and Collection
  • Designate a specific waste container: The container must be made of a material compatible with amino alcohols and pyridines. High-density polyethylene (HDPE) is a suitable choice.

  • Segregate the waste: Do not mix 1-(Pyridin-2-ylamino)propan-2-ol waste with other waste streams, such as halogenated solvents, strong acids, or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] Incompatible wastes can lead to dangerous chemical reactions.[5]

Container Labeling

Clearly label the waste container with the following information:

  • "Hazardous Waste"

  • The full chemical name: "1-(Pyridin-2-ylamino)propan-2-ol"

  • Any other information required by your local or institutional regulations.[3]

Proper labeling is crucial for ensuring the safety of all personnel who may handle the container and for proper disposal by the waste management service.

Storage

Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a chemical waste storage room. Ensure it is stored away from incompatible materials.[6] The storage area should be cool, dry, and well-ventilated.[1]

Scheduling Waste Pickup

Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[3]

Decontamination of Empty Containers

Empty containers that previously held 1-(Pyridin-2-ylamino)propan-2-ol must be decontaminated before being disposed of as non-hazardous waste.[5]

  • Triple rinse the container: Use a suitable solvent such as ethanol or acetone to rinse the container thoroughly three times.[3]

  • Collect the rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and added to your designated hazardous waste container for 1-(Pyridin-2-ylamino)propan-2-ol.[3][5]

  • Dispose of the clean container: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Isolate the area: Deny entry to unnecessary personnel.[7]

  • Ensure proper ventilation.

  • Wear appropriate PPE.

  • Contain the spill: For small spills, absorb the material with an inert absorbent such as dry sand or earth.[7]

  • Collect the waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][7]

  • Decontaminate the area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Conclusion

The responsible disposal of 1-(Pyridin-2-ylamino)propan-2-ol is a critical aspect of laboratory safety and environmental stewardship. By adhering to these procedures, you contribute to a safer working environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific guidelines and your EHS office for any additional requirements.

References

  • Benchchem. (n.d.). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • NextSDS. (n.d.). 1-(pyridin-2-ylamino)propan-2-ol — Chemical Substance Information.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA.
  • Fisher Scientific. (2012, February 27). 2 - SAFETY DATA SHEET.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol.
  • Fisher Scientific. (2009, September 1). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(Pyridin-2-yl)propan-2-one.
  • Apollo Scientific. (n.d.). Pyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • 3D-basics. (n.d.). Safety Data Sheet: propan-2-ol.
  • ABB. (n.d.). SAFETY DATA SHEET PROPAN-2-OL.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, June 11). 2 - • SAFETY DATA SHEET.
  • Angene Chemical. (2024, April 7). Safety Data Sheet.
  • Actylis Lab Solutions. (2020, August 31). Material Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
  • Sigma-Aldrich. (n.d.). 1-pyridin-2-yl-propan-2-one AldrichCPR.
  • Reagent Chemical Services. (2018, May 18). SAFETY DATA SHEET PROPAN-2-OL AR.
  • Sigma-Aldrich. (2012, January 20). sigma-aldrich - Safety Data Sheet.
  • Fisher Scientific. (2009, September 1). SAFETY DATA SHEET.
  • Lab Alley. (2025, September 3). How to Safely Dispose of Propanol.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol.
  • Flinn Scientific. (2014, May 16). Pyridine SDS (Safety Data Sheet).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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